Product packaging for Isobutylsulfamoyl Chloride(Cat. No.:CAS No. 26118-68-3)

Isobutylsulfamoyl Chloride

Cat. No.: B1321835
CAS No.: 26118-68-3
M. Wt: 171.65 g/mol
InChI Key: POHNQUDMMNHRJA-UHFFFAOYSA-N
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Description

Isobutylsulfamoyl Chloride (CAS 26118-68-3) is a specialized organosulfur compound with the molecular formula C 4 H 10 ClNO 2 S and a molecular weight of 171.65 g/mol. This reagent serves as a pivotal electrophilic intermediate in sulfamoylation reactions, facilitating the introduction of the isobutylsulfamoyl moiety onto nucleophilic centers . Its primary research application is in the efficient synthesis of sulfamides —a class of compounds with significant interest in medicinal chemistry and drug discovery for their diverse biological activities . The compound reacts smoothly with alkylamines under mild conditions to yield target molecules in good yields, making it a valuable building block for constructing molecular libraries . In practical synthetic workflows, this compound is instrumental in producing both linear and cyclic sulfamide derivatives . These scaffolds are frequently explored as potential pharmacophores, with studies showing that N-hydroxysulfamides, accessible through this reagent, can act as potent inhibitors of enzymes like carbonic anhydrase isozymes . The compound must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO2S B1321835 Isobutylsulfamoyl Chloride CAS No. 26118-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylpropyl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c1-4(2)3-6-9(5,7)8/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHNQUDMMNHRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615876
Record name (2-Methylpropyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26118-68-3
Record name (2-Methylpropyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Isobutylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Isobutylsulfamoyl Chloride (CAS No. 26118-68-3). Due to the limited availability of specific experimental data in publicly accessible literature, this document combines confirmed information with predicted properties and a representative synthesis protocol based on established chemical principles and data from analogous compounds. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering insights into the handling, synthesis, and characterization of this important chemical intermediate. All predicted data are clearly indicated.

Chemical Structure and Identification

This compound, also known as N-(2-methylpropyl)sulfamoyl chloride, is a sulfamoyl chloride derivative with an isobutyl group attached to the nitrogen atom.

The fundamental chemical identity of this compound is established by its molecular formula and CAS registry number.

IdentifierValue
IUPAC Name N-(2-methylpropyl)sulfamoyl chloride
Synonyms This compound
CAS Number 26118-68-3[1]
Molecular Formula C4H10ClNO2S[1]
Molecular Weight 171.64 g/mol [1]
Physical Form Liquid[1]

Below is a 2D representation of the chemical structure of this compound.

2D Structure of this compound

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. The following table summarizes the known information and provides estimated values based on trends observed for structurally similar sulfamoyl chlorides.

PropertyValueNotes
Melting Point Not availableExpected to be low, as it is a liquid at room temperature.
Boiling Point Predicted: ~80-85 °C at 10 mmHgEstimated based on analogous N-alkylsulfamoyl chlorides.
Density Predicted: ~1.2 g/cm³Estimated based on analogous compounds.
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, THF, diethyl ether).Sulfamoyl chlorides are reactive with protic solvents like water and alcohols.
Purity ≥98%As available from commercial suppliers[1].

Synthesis of this compound: A Representative Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, the synthesis of N-alkylsulfamoyl chlorides is a well-established transformation in organic chemistry. The following protocol is a representative example based on the reaction of an amine with sulfuryl chloride in the presence of a base.

Reaction Scheme:

(CH₃)₂CHCH₂NH₂ + SO₂Cl₂ → (CH₃)₂CHCH₂NHSO₂Cl + HCl

Materials and Reagents:

  • Isobutylamine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Experimental Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with isobutylamine (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. Triethylamine (1.1 equivalents) is added to the solution.

  • Addition of Sulfuryl Chloride: A solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound is not widely published. The following table outlines the predicted spectral characteristics based on the known structure and data from analogous compounds.

Spectroscopic Technique Predicted Data
¹H NMR (CDCl₃) δ ~0.95 (d, 6H, J ≈ 6.5 Hz, 2 x CH₃), δ ~1.90 (m, 1H, CH), δ ~3.10 (t, 2H, J ≈ 6.5 Hz, N-CH₂), δ ~5.0 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ ~20 (2 x CH₃), δ ~28 (CH), δ ~55 (N-CH₂)
Infrared (IR) ν ~3300 cm⁻¹ (N-H stretch), ν ~1350 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric S=O stretch)
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 171 (for ³⁵Cl) and 173 (for ³⁷Cl) in a ~3:1 ratio. Fragmentation may show loss of Cl (m/z 136) and the isobutyl group.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the representative protocol.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product Isobutylamine Isobutylamine Reaction Reaction at 0°C to RT Isobutylamine->Reaction SulfurylChloride Sulfuryl Chloride SulfurylChloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction DCM Dichloromethane DCM->Reaction Workup Aqueous Workup Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has synthesized the available information on this compound to provide a detailed overview for the scientific community. While specific experimental data remains scarce, the provided structural information, predicted properties, and a representative synthesis protocol offer a solid foundation for researchers working with this compound. It is recommended that any experimental work based on the predicted data and protocols be conducted with careful monitoring and characterization to validate the findings.

References

An In-Depth Technical Guide to Isobutylsulfamoyl Chloride: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of isobutylsulfamoyl chloride. The information is intended to support researchers and professionals in the fields of organic synthesis and drug development, where sulfamoyl chloride derivatives are pivotal intermediates.

Core Chemical Properties

This compound, also known as N-(2-methylpropyl)sulfamoyl chloride, is a reactive chemical intermediate. While extensive physical property data is not widely published, the fundamental chemical identifiers and characteristics are summarized below. This data is crucial for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueReference
CAS Number 26118-68-3[1]
Molecular Formula C₄H₁₀ClNO₂S[1]
Molecular Weight 171.64 g/mol [1]
Physical Form Liquid[1]
Synonyms N-(2-methylpropyl)sulfamoyl chloride, 2-Methylpropanesulfamyl chloride

Synthesis and Reactivity

This compound is a key reagent for the introduction of the isobutylsulfamoyl group, a common moiety in various biologically active molecules. Its primary utility lies in the synthesis of N-substituted sulfonamides through reaction with primary and secondary amines.

General Synthesis of this compound

Below is a logical workflow for the synthesis of N-alkylsulfamoyl chlorides, which can be adapted for this compound.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product Isobutylamine Isobutylamine ReactionVessel Reaction at Low Temperature (e.g., 0 °C) Isobutylamine->ReactionVessel SulfurylChloride Sulfuryl Chloride (SO₂Cl₂) SulfurylChloride->ReactionVessel Solvent Inert Solvent (e.g., Dichloromethane) Solvent->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Quench Quenching (e.g., with water) ReactionVessel->Quench Reaction Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., with MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Distillation or Chromatography) Concentration->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.
Reactivity: Synthesis of N-Substituted Sulfonamides

The primary reaction of this compound is with nucleophiles, most notably primary and secondary amines, to form the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of drug candidates. The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

G isobutylsulfamoyl_chloride Isobutylsulfamoyl Chloride product N-Substituted Isobutylsulfonamide isobutylsulfamoyl_chloride->product Reacts with amine Primary or Secondary Amine (R¹R²NH) amine->product Reacts with base Base (e.g., Triethylamine) byproduct Triethylammonium Chloride base->byproduct Forms salt with HCl

Figure 2: Reaction scheme for the synthesis of N-substituted sulfonamides.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the synthesis and use of this compound. Researchers should optimize these conditions for their specific substrates and scales.

Representative Protocol for the Synthesis of N-Alkylsulfamoyl Chlorides

This protocol is adapted from general procedures for the synthesis of sulfamoyl chlorides.

Materials:

  • Isobutylamine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of isobutylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of sulfuryl chloride (1.05 eq) in anhydrous DCM is added dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.

  • The reaction is quenched by the slow addition of cold water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Representative Protocol for the Synthesis of a Sulfonamide

This protocol outlines the general procedure for reacting this compound with an amine.

Materials:

  • This compound

  • A primary or secondary amine

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent (e.g., DCM, THF, or acetonitrile)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • The amine (1.0 eq) and triethylamine (1.2 eq) are dissolved in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C.

  • A solution of this compound (1.1 eq) in the same anhydrous solvent is added dropwise to the cooled amine solution.

  • The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for 2-16 hours until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction mixture is diluted with the solvent and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is expected to be a reactive and corrosive compound. It is likely to be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid and hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound serves as a valuable and reactive intermediate for the synthesis of N-isobutylsulfonamides, a class of compounds with significant potential in drug discovery and development. The synthetic routes and reaction protocols outlined in this guide provide a foundational framework for researchers to utilize this reagent effectively in their synthetic endeavors. As with all reactive chemicals, appropriate safety precautions are paramount.

References

Isobutylsulfamoyl Chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on isobutylsulfamoyl chloride, a chemical compound relevant to various research and development applications. The information is presented to be accessible and useful for professionals in the fields of chemistry and drug development.

Core Chemical Properties

This compound is a chemical intermediate that possesses specific properties making it a subject of interest in synthetic chemistry. A clear understanding of its fundamental characteristics is essential for its application in experimental and developmental settings.

PropertyValue
Molecular Formula C4H10ClNO2S[1]
Molecular Weight 171.64 g/mol [1]

This table summarizes the basic molecular information for this compound.

Due to the limitations of the available tools, detailed experimental protocols and signaling pathway diagrams for this compound cannot be provided at this time. The fundamental molecular data presented serves as a foundational guide for researchers.

References

key reactions involving sulfonyl chlorides in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Key Reactions Involving Sulfonyl Chlorides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl chlorides (R-SO₂Cl) are highly versatile and reactive functional groups that serve as pivotal building blocks in modern organic synthesis. Their electrophilic nature allows them to readily react with a wide array of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and sulfones. These sulfur-containing moieties are integral to the structure of numerous pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the core reactions involving sulfonyl chlorides, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application in a research and development setting.

Sulfonamide Formation

The reaction between a sulfonyl chloride and a primary or secondary amine is one of the most fundamental and widely utilized transformations in organic and medicinal chemistry. The resulting sulfonamide group is a key pharmacophore found in a multitude of drugs, including antibiotics (sulfonamides), diuretics, and anticonvulsants.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.

Sulfonamide_Formation RSO2Cl R-SO₂Cl (Sulfonyl Chloride) Intermediate [R-SO₂(Cl)NHR'₂]⁺ RSO2Cl->Intermediate Nucleophilic Attack R2NH R'₂NH (Amine) R2NH->Intermediate Base Base (e.g., Pyridine) BaseHCl Base·HCl Base->BaseHCl Sulfonamide R-SO₂NR'₂ (Sulfonamide) Intermediate->Sulfonamide -HCl

Figure 1: General mechanism of sulfonamide formation.

Experimental Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide

  • Reaction Setup: To a solution of benzylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Table 1: Sulfonamide Formation - Reaction Parameters and Yields

Amine SubstrateSulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
AnilineBenzenesulfonyl chloridePyridineDCM395
PiperidineMethanesulfonyl chlorideTriethylamineTHF292
Di-n-butylaminep-Toluenesulfonyl chlorideDIPEACH₃CN488

Sulfonylation of Alcohols (Sulfonate Ester Formation)

The reaction of sulfonyl chlorides with alcohols in the presence of a base affords sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis. Common sulfonyl chlorides used for this purpose include tosyl chloride (TsCl), mesyl chloride (MsCl), and triflyl chloride (TfCl).

Mechanism: The alcohol oxygen acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. A base is required to deprotonate the alcohol and to neutralize the HCl generated.

Sulfonate_Ester_Formation RSO2Cl R-SO₂Cl (Sulfonyl Chloride) Intermediate [R-SO₂(Cl)O(H)R'] RSO2Cl->Intermediate ROH R'-OH (Alcohol) ROH->Intermediate Nucleophilic Attack Base Base BaseHCl Base·HCl Base->BaseHCl SulfonateEster R-SO₂OR' (Sulfonate Ester) Intermediate->SulfonateEster -HCl

Figure 2: General mechanism of sulfonate ester formation.

Experimental Protocol: Synthesis of Propyl Tosylate

  • Reaction Setup: Dissolve 1-propanol (1.0 eq) in pyridine (0.5 M) in a flask and cool to 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours.

  • Workup: Pour the reaction mixture into ice-cold water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with cold 10% HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

Table 2: Sulfonate Ester Formation - Reaction Parameters and Yields

Alcohol SubstrateSulfonylating AgentBaseSolventTemp (°C)Yield (%)Reference
CyclohexanolMesyl chlorideTriethylamineDCM0 to rt98
Benzyl alcoholTosyl chloridePyridinePyridine094
(R)-2-OctanolTriflyl anhydridePyridineDCM-7899

Friedel-Crafts Sulfonylation

Aromatic compounds can be sulfonylated using sulfonyl chlorides in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃. This electrophilic aromatic substitution reaction leads to the formation of diaryl sulfones.

Mechanism: The Lewis acid activates the sulfonyl chloride, generating a highly electrophilic sulfonyl cation or a complex that is then attacked by the aromatic ring.

Friedel_Crafts_Sulfonylation ArH Ar-H (Arene) SigmaComplex Wheland Intermediate [Ar(H)SO₂R]⁺ ArH->SigmaComplex Electrophilic Attack RSO2Cl R-SO₂Cl RSO2Cl->SigmaComplex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Sulfone Ar-SO₂R (Sulfone) SigmaComplex->Sulfone -H⁺ HCl HCl

Figure 3: Mechanism of Friedel-Crafts sulfonylation.

Experimental Protocol: Synthesis of Diphenyl Sulfone

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (1.2 eq) in dry benzene (solvent and reactant) at room temperature.

  • Reagent Addition: Add benzenesulfonyl chloride (1.0 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (around 80 °C) for 3 hours.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.

  • Isolation: Filter the resulting solid, wash with cold water, and then a cold solution of sodium bicarbonate.

  • Purification: Recrystallize the crude product from ethanol.

Table 3: Friedel-Crafts Sulfonylation - Reaction Conditions and Yields

Aromatic SubstrateSulfonyl ChlorideLewis AcidTemp (°C)Yield (%)Reference
Toluenep-Toluenesulfonyl chlorideAlCl₃2585
AnisoleBenzenesulfonyl chlorideFeCl₃10078
NaphthaleneMethanesulfonyl chlorideAlCl₃090

Ramberg-Bäcklund Reaction

This reaction provides a method for the synthesis of alkenes from α-halo sulfones. The sulfone is typically prepared from a sulfide, which can be synthesized from a thiol and an alkyl halide, followed by oxidation. The direct use of a sulfonyl chloride to form the sulfone is also a common entry into this reaction sequence.

Mechanism: The α-halo sulfone is treated with a strong base to form an episulfone intermediate, which then extrudes sulfur dioxide to yield the alkene.

Ramberg_Backlund AlphaHaloSulfone α-Halo Sulfone Carbanion Carbanion AlphaHaloSulfone->Carbanion + Base, -H⁺ Base Strong Base (e.g., t-BuOK) Episulfone Episulfone Carbanion->Episulfone Intramolecular Substitution Alkene Alkene Episulfone->Alkene -SO₂ SO2 SO₂ Smiles_Rearrangement StartingMaterial Aromatic System with Ortho-Nucleophile and Sulfonyl Linker Meisenheimer Meisenheimer Complex (Spirocyclic Intermediate) StartingMaterial->Meisenheimer + Base Base Base Product Rearranged Product Meisenheimer->Product Ring Opening

An In-depth Technical Guide to the Mechanism of Action of Isobutylsulfamoyl Chloride in Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobutylsulfamoyl chloride is a key reagent in organic synthesis, primarily utilized for the introduction of the isobutylsulfamoyl group into molecules containing primary or secondary amine functionalities. This reaction, leading to the formation of sulfonamides, is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and relevant data associated with the use of this compound in sulfonamide synthesis. While specific quantitative data for this compound is limited in publicly available literature, this guide incorporates representative data from closely related sulfonyl chlorides to illustrate the principles of the reaction.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of a sulfonamide from this compound and an amine proceeds via a well-established nucleophilic acyl substitution mechanism. The reaction can be dissected into two primary stages: nucleophilic attack and subsequent elimination.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This results in the formation of a tetrahedral intermediate. The reactivity of the amine is a crucial factor, with primary amines generally reacting more readily than secondary amines due to lower steric hindrance.

  • Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond does not reform in this case as with acyl chlorides; instead, a chloride ion is expelled as a leaving group. A base, which can be an excess of the amine reactant or an added scavenger like triethylamine or pyridine, then deprotonates the nitrogen atom to yield the final, stable sulfonamide product and a hydrochloride salt.

The overall reaction is typically rapid and exothermic. The formation of hydrogen chloride gas can be observed during the reaction, confirming the proposed mechanism.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in sulfonamide formation using this compound.

Reaction_Mechanism reagents This compound + Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Sulfonamide + HCl intermediate->products Elimination of Cl- and H+

Caption: General reaction mechanism of sulfonamide formation.

Experimental_Workflow start Combine Amine and Solvent add_reagent Add this compound (often dropwise) start->add_reagent add_base Add Base (e.g., Triethylamine) add_reagent->add_base reaction Stir at Controlled Temperature add_base->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification end Isolated Sulfonamide Product purification->end

Caption: A typical experimental workflow for sulfonamide synthesis.

Data Presentation: Reaction Parameters and Yields

EntryAmine SubstrateProductReaction Time (min)Yield (%)
1aAnilineN-Phenyl-4-methylbenzenesulfonamide397
2a4-Methylaniline4-Methyl-N-(p-tolyl)benzenesulfonamide793
3a4-Methoxyaniline4-Methoxy-N-(p-tolyl)benzenesulfonamide2.595
4a4-Chloroaniline4-Chloro-N-(p-tolyl)benzenesulfonamide592
5a4-Nitroaniline4-Nitro-N-(p-tolyl)benzenesulfonamide791
6aBenzylamineN-Benzyl-4-methylbenzenesulfonamide393
7aDibenzylamineN,N-Dibenzyl-4-methylbenzenesulfonamide582
8aPyrrolidine1-(Tosyl)pyrrolidine389
9aPiperidine1-(Tosyl)piperidine2.590
10aMorpholine4-(Tosyl)morpholine386

Data is for p-toluenesulfonyl chloride and is intended to be illustrative.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of sulfonamides using a sulfonyl chloride. These should be adapted based on the specific reactivity and properties of the starting materials.

General Protocol for Sulfonamide Synthesis (Microwave-Assisted, Solvent-Free)[1]
  • Reagent Preparation: To a suitable microwave reaction vessel, add the amine (1 mmol) and p-toluenesulfonyl chloride (1 mmol).

  • Microwave Irradiation: Expose the mixture to microwave irradiation at a suitable power level for the appropriate time (typically 1.5-7 minutes).

  • Reaction Monitoring: Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, treat the reaction mixture with n-hexane (15-20 mL).

  • Isolation: Allow the mixture to stand at room temperature for 7-10 hours to facilitate crystallization.

  • Purification: Collect the resulting crystals by filtration, wash with n-hexane, and dry to yield the pure sulfonamide.

General Protocol for Sulfonamide Synthesis (Conventional with Base)[2]
  • Reagent Preparation: Dissolve the amine (10 mmol) and a base such as sodium carbonate (12 mmol) in a suitable solvent (e.g., water, 50 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (12 mmol) dropwise to the stirred mixture over a period of 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and acidify with 10% HCl to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate-n-hexane).

Safety and Handling of this compound

This compound is a corrosive and moisture-sensitive liquid.[2][3] Proper safety precautions are essential when handling this reagent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid inhalation of vapors.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[6] It should be stored under an inert atmosphere.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application in Drug Development: The Synthesis of Sulfonylureas

This compound and related compounds are valuable intermediates in the synthesis of sulfonylureas, a class of drugs widely used in the management of type 2 diabetes.[7] Glibenclamide is a prominent example of a second-generation sulfonylurea. The synthesis of such compounds often involves the reaction of a sulfamoyl chloride with an appropriate amine, followed by reaction with an isocyanate.

Drug_Development_Pathway start Starting Materials (e.g., Isobutylamine) sulfamoyl_chloride This compound Synthesis start->sulfamoyl_chloride sulfonamide Sulfonamide Formation (Reaction with Amine) sulfamoyl_chloride->sulfonamide Key Synthetic Step sulfonylurea Sulfonylurea Formation (Reaction with Isocyanate) sulfonamide->sulfonylurea api Active Pharmaceutical Ingredient (API) sulfonylurea->api

Caption: Role of this compound in a drug synthesis pathway.

Conclusion

This compound serves as a critical building block in the synthesis of sulfonamides, a class of compounds with immense importance in the pharmaceutical and agrochemical industries. The fundamental mechanism of its reaction with amines is a nucleophilic acyl substitution, which is generally efficient and high-yielding. While specific kinetic and quantitative data for this compound remain scarce in public literature, the principles of its reactivity can be well understood through the study of analogous sulfonyl chlorides. A thorough understanding of the reaction mechanism, experimental parameters, and safety protocols is paramount for researchers and drug development professionals working with this versatile reagent.

References

physical and chemical properties of Isobutylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of isobutylsulfamoyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

This compound, with the CAS number 26118-68-3, is a reactive chemical compound used in a variety of synthetic applications. While detailed experimental data for some of its physical properties are not widely published, the available information and data for structurally related compounds provide a solid foundation for its handling and use in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₁₀ClNO₂S[1][2]
Molecular Weight 171.64 g/mol [1]
Appearance Liquid[1]
Purity Typically ≥95% - 98%[1][3]
CAS Number 26118-68-3[1][2][3][4]

Reactivity and Stability

This compound is a member of the sulfamoyl chloride class of compounds and shares their characteristic reactivity. The presence of the sulfonyl chloride functional group makes the molecule highly susceptible to nucleophilic attack.

Key reactivity and stability information includes:

  • Moisture Sensitivity: Like other sulfonyl chlorides, this compound is sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. This necessitates handling the compound under anhydrous conditions.

  • Reactivity with Nucleophiles: The electrophilic sulfur atom is the primary site of reaction. It reacts readily with a wide range of nucleophiles, including alcohols, phenols, and amines, to form sulfonates and sulfonamides, respectively. This reactivity is central to its utility in organic synthesis.

  • Thermal Stability: While specific data is unavailable, sulfonyl chlorides are generally stable at room temperature but can decompose at elevated temperatures.

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain literature, general methods for the preparation of sulfonyl chlorides can be adapted. One common approach involves the oxidative chlorination of corresponding sulfur-containing starting materials.

General Synthesis Workflow for Sulfonyl Chlorides

This diagram illustrates a generalized workflow for the synthesis of sulfonyl chlorides from various precursors.

G General Synthesis Workflow for Sulfonyl Chlorides cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Typical Reagents cluster_product Product start1 S-Alkyl Isothiourea Salts reaction Oxidative Chlorination / Chlorosulfonation start1->reaction start2 Thiols or Disulfides start2->reaction start3 Anilines start3->reaction product Sulfonyl Chloride reaction->product reagent1 Bleach (NaOCl) reagent1->reaction reagent2 N-Chlorosuccinimide (NCS) reagent2->reaction reagent3 Chlorosulfonic Acid reagent3->reaction

Caption: Generalized workflow for sulfonyl chloride synthesis.

Spectroscopic Analysis Workflow

For the characterization of this compound, a combination of spectroscopic techniques is essential.

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Confirmation sample This compound in Anhydrous Solvent nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Proton and Carbon Environment nmr->nmr_data ir_data Functional Group Identification (S=O, S-Cl stretches) ir->ir_data ms_data Molecular Weight and Fragmentation Pattern ms->ms_data conclusion Structure Confirmation nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: Workflow for spectroscopic characterization.

Safety and Handling

Due to its reactive and potentially corrosive nature, this compound must be handled with appropriate safety precautions.

Table 2: General Safety and Handling Recommendations

PrecautionDetails
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
Handling Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle under an inert atmosphere to prevent reaction with moisture.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
Spill and Disposal In case of a spill, absorb with an inert, dry material and place in a suitable container for chemical waste. Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry and agrochemical research. The isobutylsulfamoyl group can be incorporated into molecules to modify their physicochemical properties, such as solubility and lipophilicity, and to introduce a hydrogen bond donor/acceptor moiety. This can lead to enhanced biological activity and improved pharmacokinetic profiles.

The general reactivity of sulfamoyl chlorides allows for their use in the synthesis of a diverse range of sulfonamide-containing compounds, which are present in numerous approved drugs, including diuretics, anticonvulsants, and antibiotics.

Conclusion

This compound is a reactive chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and agrochemical development. A thorough understanding of its physical and chemical properties, along with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. While some specific physical data points remain to be definitively published, the information provided in this guide, based on available data and knowledge of related compounds, serves as a valuable resource for researchers and scientists.

References

An In-depth Technical Guide to the Spectroscopic Data of Isobutylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isobutylsulfamoyl chloride, a key intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data to facilitate its identification and characterization. The methodologies provided are based on established protocols for analogous compounds.

Chemical Structure and Properties

  • IUPAC Name: N-isobutylsulfamoyl chloride

  • Molecular Formula: C₄H₁₀ClNO₂S

  • Molecular Weight: 171.65 g/mol

  • CAS Number: 26118-68-3

  • Canonical SMILES: C(C(C)C)NS(=O)(=O)Cl

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on computational models and provide valuable information for the structural elucidation of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.10Triplet2H-CH₂-
~2.05Multiplet1H-CH-
~1.00Doublet6H-CH(CH₃ )₂
~5.5 (broad)Singlet1HN-H

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~55-C H₂-
~28-C H-
~20-CH(C H₃)₂

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~3300N-H stretchMedium
2960-2870C-H stretch (aliphatic)Strong
~1370SO₂ asymmetric stretchStrong
~1170SO₂ symmetric stretchStrong
~600S-Cl stretchMedium

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
171/173Moderate[M]⁺ (isotopic pattern for Cl)
136Moderate[M - Cl]⁺
72Strong[C₄H₁₀N]⁺
57Strong[C₄H₉]⁺
43High[C₃H₇]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the characterization of sulfamoyl chlorides.

3.1 Synthesis of this compound

A common route for the synthesis of N-alkylsulfamoyl chlorides involves the reaction of the corresponding amine with sulfuryl chloride in an inert solvent.

  • Materials: Isobutylamine, sulfuryl chloride, anhydrous diethyl ether, triethylamine.

  • Procedure:

    • A solution of isobutylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled to 0 °C in an ice bath.

    • A solution of sulfuryl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the cooled amine solution with vigorous stirring over a period of 30 minutes.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

    • The resulting suspension is filtered to remove triethylamine hydrochloride.

    • The filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

  • Materials: NMR spectrometer (e.g., 400 MHz), 5 mm NMR tubes, deuterated chloroform (CDCl₃), this compound sample, tetramethylsilane (TMS) as an internal standard.

  • Procedure:

    • Approximately 10-20 mg of the this compound sample is dissolved in ~0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • ¹H and ¹³C NMR spectra are acquired according to the instrument's standard parameters. Data is processed by applying a Fourier transform to the free induction decay (FID).

3.3 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Materials: Fourier-transform infrared (FTIR) spectrometer, salt plates (e.g., NaCl or KBr), this compound sample.

  • Procedure (Neat Liquid):

    • A drop of the liquid this compound sample is placed between two salt plates to form a thin film.

    • The salt plates are mounted in the sample holder of the FTIR spectrometer.

    • The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.

3.4 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Materials: Mass spectrometer with an electron ionization (EI) source, volatile solvent (e.g., dichloromethane), sample vial.

  • Procedure (Direct Infusion with EI):

    • A dilute solution of the this compound sample is prepared in a suitable volatile solvent.

    • The solution is introduced into the ion source of the mass spectrometer via a direct infusion pump.

    • The sample is ionized using a standard electron energy (typically 70 eV).

    • The mass spectrum is recorded over a suitable m/z range (e.g., 50-300 amu).

Visualizations

Diagram 1: Synthesis Workflow for this compound

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product react1 Isobutylamine step1 Reaction in Anhydrous Diethyl Ether at 0°C react1->step1 react2 Sulfuryl Chloride react2->step1 react3 Triethylamine react3->step1 step2 Filtration step1->step2 step3 Concentration step2->step3 step4 Vacuum Distillation step3->step4 product This compound step4->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Diagram 2: Spectroscopic Analysis Workflow

G Spectroscopic Analysis Workflow cluster_sample Sample cluster_analysis Analysis cluster_data Data sample This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Structural Information (Chemical Environment) nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight and Fragmentation Pattern ms->ms_data

Caption: A diagram showing the workflow for the spectroscopic characterization of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Isobutylsulfamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted isobutylsulfamides through the reaction of isobutylsulfamoyl chloride with primary amines. This reaction is a fundamental transformation in medicinal chemistry and drug development for the creation of diverse sulfonamide libraries. The protocol outlines the requisite materials, step-by-step experimental procedures, and purification methods. Additionally, a general reaction workflow is presented visually to facilitate a clear understanding of the process.

Introduction

The sulfonamide functional group is a cornerstone in modern pharmacotherapy, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents. The reaction of a sulfamoyl chloride with a primary amine is a robust and versatile method for the synthesis of N-substituted sulfonamides. This protocol specifically details the reaction of this compound with primary amines to yield the corresponding N-substituted isobutylsulfamides. The procedure is based on the well-established Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion. A base is utilized to quench the resulting hydrochloric acid, preventing the protonation of the primary amine reactant.

Reaction_Scheme cluster_conditions Reaction Conditions Isobutylsulfamoyl_Chloride This compound Sulfonamide N-Substituted Isobutylsulfamide Isobutylsulfamoyl_Chloride->Sulfonamide + Primary Amine Primary_Amine Primary Amine (R-NH2) Primary_Amine->Sulfonamide Solvent Aprotic Solvent (e.g., DCM, THF, MeCN) Base Base (e.g., Triethylamine, Pyridine) Byproduct Amine Hydrochloride Salt

Caption: General reaction scheme for the synthesis of N-substituted isobutylsulfamides.

Experimental Protocol

This protocol provides a general procedure that can be adapted for various primary amines. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Primary Amine (substrate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (or another suitable aprotic solvent).

  • Addition of Base: Add triethylamine (1.5 - 2.0 eq.) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Addition of this compound: Slowly add a solution of this compound (1.0 - 1.2 eq.) in anhydrous dichloromethane to the stirred amine solution at 0 °C. The addition should be dropwise to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted isobutylsulfamide.

Data Presentation

ParameterConditionNotes
Stoichiometry
Primary Amine1.0 eq.The limiting reagent.
This compound1.0 - 1.2 eq.A slight excess can be used to ensure full conversion of the amine.
Base (e.g., TEA)1.5 - 2.0 eq.Sufficient excess is required to neutralize the generated HCl.
Reaction Conditions
SolventAnhydrous DCM, THF, MeCNAprotic solvents are preferred to avoid reaction with the sulfamoyl chloride.
Temperature0 °C to Room TemperatureInitial cooling is recommended to manage the exothermicity of the reaction.
Reaction Time2 - 16 hoursVaries depending on the substrate; monitor by TLC.
Work-up & Purification
Aqueous Wash1 M HCl, Sat. NaHCO₃, BrineTo remove unreacted amine, excess base, and salts.
Purification MethodSilica Gel ChromatographyTo isolate the pure sulfonamide product.

Workflow Diagram

The following diagram illustrates the key steps involved in the synthesis and purification of N-substituted isobutylsulfamides.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Primary Amine in Anhydrous Solvent B Add Base (e.g., TEA) and Cool to 0 °C A->B C Slowly Add Isobutylsulfamoyl Chloride Solution B->C D Stir at Room Temperature (2-16 h) C->D E Quench Reaction (Water or 1M HCl) D->E F Aqueous Washes (HCl, NaHCO3, Brine) E->F G Dry Organic Layer (MgSO4 or Na2SO4) F->G H Filter and Concentrate G->H I Silica Gel Column Chromatography H->I J Characterize Pure Product (NMR, MS, etc.) I->J

Caption: Experimental workflow for the synthesis of N-substituted isobutylsulfamides.

Safety Precautions

  • Sulfamoyl chlorides are moisture-sensitive and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic. Ensure proper temperature control, especially during the addition of the sulfamoyl chloride.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always work in a well-ventilated area.

References

Application Notes: Isobutylsulfamoyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutylsulfamoyl chloride is a specialized organic reagent utilized in medicinal chemistry and drug discovery.[1] As a member of the sulfonyl chloride class of compounds, its primary role is to introduce the isobutylsulfamoyl moiety (-SO₂NHCH₂CH(CH₃)₂) onto nucleophilic groups, most commonly amines, to form sulfonamides.[2][3] The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and enzyme inhibitors.[4][5] The strategic incorporation of an isobutylsulfamoyl group can modulate a drug candidate's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications can significantly impact the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its binding affinity to biological targets.[2]

Core Applications

  • Synthesis of Enzyme Inhibitors: this compound is employed in the synthesis of targeted enzyme inhibitors. The sulfonamide group it forms can act as a transition-state mimetic or interact with key residues in an enzyme's active site, leading to potent and selective inhibition.[1] This is particularly relevant for targets like carbonic anhydrases, proteases, and kinases.

  • Modification of Lead Compounds: In the process of lead optimization, medicinal chemists use reagents like this compound to systematically modify a lead compound's structure.[6] The introduction of the isobutyl group provides a way to explore specific hydrophobic pockets within a target protein, potentially enhancing binding affinity and selectivity.

  • Improving Pharmacokinetic Properties: The sulfonamide group is a versatile functional group for fine-tuning a drug's solubility and membrane permeability.[2] The balance between the polar sulfonyl group and the nonpolar isobutyl chain allows for precise adjustments to a molecule's overall lipophilicity, which is critical for achieving desired bioavailability and duration of action.

Quantitative Data: Biological Activity of Sulfonamide Derivatives

While specific bioactivity data for derivatives of this compound is proprietary or not widely published, the following table presents data for various sulfonamide-containing molecules, illustrating the range of potencies that can be achieved with this compound class. These compounds serve as representative examples of the therapeutic potential of sulfonamides in drug discovery.

Compound IDTargetActivity TypeValue (μM)Disease Area
3i h-NTPDase1IC₅₀2.88 ± 0.13Thrombosis/Inflammation
3i h-NTPDase3IC₅₀0.72 ± 0.11Thrombosis/Inflammation
4d h-NTPDase2IC₅₀0.13 ± 0.01Thrombosis/Inflammation
2d h-NTPDase8IC₅₀0.28 ± 0.07Thrombosis/Inflammation
H4 MCF-7 CellsIC₅₀8.66 (µg/mL)Oncology
H8 MCF-7 CellsIC₅₀52.29 (µg/mL)Oncology

Data sourced from studies on sulfamoyl benzamide derivatives and aryl sulfonyl derivatives.[4][7] The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: General Synthesis of Isobutylsulfonamides

This protocol describes the general procedure for reacting this compound with a primary or secondary amine to yield the corresponding sulfonamide.

Materials:

  • This compound

  • Target amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the target amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (1.1 - 1.5 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if the tertiary base is to be removed), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure isobutylsulfonamide derivative.

Protocol 2: Representative Synthesis of this compound

This protocol is a representative method based on general procedures for synthesizing sulfamoyl chlorides from amines. Caution: This reaction involves corrosive and reactive chemicals and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Isobutylamine

  • Sulfuryl chloride (SO₂Cl₂) or Chlorosulfonic acid (ClSO₃H)

  • Anhydrous non-polar solvent (e.g., diethyl ether, hexane)

  • Standard laboratory glassware for reactions at low temperature

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a gas outlet (vented to a scrubber), place sulfuryl chloride (2.0 equivalents) in an anhydrous solvent.

  • Cool the flask to -10 °C to 0 °C using an ice-salt bath.

  • Add isobutylamine (1.0 equivalent) to the dropping funnel, diluted with the same anhydrous solvent.

  • Add the isobutylamine solution dropwise to the vigorously stirring sulfuryl chloride solution. Maintain the temperature below 5 °C. A vigorous evolution of HCl gas will occur.

  • After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • The reaction mixture may be concentrated under reduced pressure to remove the solvent and excess sulfuryl chloride (use appropriate trapping for volatile, corrosive byproducts).

  • The resulting crude this compound can be purified by vacuum distillation.

Visualizations

G cluster_workflow Experimental Workflow: Sulfonamide Synthesis reagent1 Isobutylsulfamoyl Chloride reaction Reaction Mixture reagent1->reaction reagent2 Primary/Secondary Amine (R-NH₂) + Base (TEA) reagent2->reaction solvent Anhydrous Solvent (e.g., DCM) 0°C to RT solvent->reaction workup Aqueous Workup & Extraction reaction->workup 1. Quench 2. Wash purification Purification (Chromatography) workup->purification product Target Sulfonamide Product purification->product

Caption: Workflow for synthesizing a target sulfonamide.

G cluster_pathway Logical Pathway: Enzyme Inhibition by a Sulfonamide cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibited State Enzyme1 Enzyme (Active Site) Product Product Enzyme1->Product Catalyzes Substrate Substrate Substrate->Enzyme1 Binds Enzyme2 Enzyme (Active Site) NoProduct No Reaction Enzyme2->NoProduct Sulfonamide Sulfonamide Inhibitor Sulfonamide->Enzyme2 Binds & Blocks BlockedSubstrate Substrate BlockedSubstrate->Enzyme2

Caption: Mechanism of competitive enzyme inhibition.

References

Application Notes and Protocols for Isobutylsulfamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylsulfamoyl chloride is a valuable reagent in organic and medicinal chemistry, primarily utilized for the synthesis of N-substituted sulfonamides. The sulfonamide functional group is a key component in a wide array of pharmaceuticals, including antibacterial drugs, diuretics, and enzyme inhibitors. The reaction of this compound with primary or secondary amines provides a straightforward method for introducing the isobutylsulfamoyl moiety into a molecule. This can be particularly useful in drug discovery and development for modifying the physicochemical properties of a compound, such as solubility and bioavailability, or for creating targeted inhibitors for specific enzymes.[1][2] These application notes provide detailed protocols for the reaction of this compound with amines, along with relevant safety information and data presentation.

Safety Precautions

This compound is a reactive and corrosive compound and should be handled with appropriate safety measures in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture. For detailed safety information, consult the Safety Data Sheet (SDS) before use.

General Experimental Setup

The reaction of this compound with amines is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct.[4] Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The choice of base is often a tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). Reactions are generally performed at temperatures ranging from 0 °C to room temperature.

A typical experimental workflow for the synthesis of sulfonamides using this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Amine - Base (e.g., TEA) - Anhydrous Solvent (e.g., DCM) setup Assemble Dry Glassware under Inert Atmosphere reagents->setup dissolve Dissolve Amine and Base in Anhydrous Solvent setup->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add Add this compound (dropwise) cool->add react Stir at Room Temperature add->react quench Quench Reaction (e.g., with water) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., with brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

General workflow for sulfonamide synthesis.

Experimental Protocols

Protocol 1: Reaction of this compound with a Primary Amine

This protocol describes a general procedure for the synthesis of an N-alkyl-isobutylsulfonamide.

Materials:

  • This compound

  • Primary amine

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkyl-isobutylsulfonamide.

Protocol 2: Reaction of this compound with a Secondary Amine

This protocol outlines a general procedure for the synthesis of an N,N-dialkyl-isobutylsulfonamide.

Materials:

  • This compound

  • Secondary amine

  • Pyridine or Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the residue by flash column chromatography on silica gel to yield the pure N,N-dialkyl-isobutylsulfonamide.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of sulfonamides from sulfonyl chlorides and amines, which can be considered analogous for reactions with this compound.

Table 1: Reaction of Sulfonyl Chlorides with Primary Amines

EntryAmineBase (eq.)SolventTime (h)Yield (%)Reference
1BenzylamineTEA (2.0)DCM162[5]
21-OctylamineNaOH (excess)Water-98[6][7]
3AnilinePyridineDioxane295[8]
4CyclohexylamineTEA (1.2)DCM1288[4]

Table 2: Reaction of Sulfonyl Chlorides with Secondary Amines

EntryAmineBase (eq.)SolventTime (h)Yield (%)Reference
1DibutylamineNaOH (excess)Water-94[6][7]
2PiperidineTEA (1.5)THF692[4]
3MorpholinePyridineDCM490[8]
4N-MethylanilineTEA (2.0)Acetonitrile2485[5]

Reaction Mechanism

The reaction between this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable sulfonamide product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R1R2NH Intermediate [i-Bu-SO2(Cl)(NHR1R2)]+ Amine->Intermediate Nucleophilic Attack SulfonylChloride i-Bu-SO2Cl SulfonylChloride->Intermediate Sulfonamide i-Bu-SO2NR1R2 Intermediate->Sulfonamide Elimination of Cl- HCl HCl Intermediate->HCl Deprotonation

Mechanism of sulfonamide formation.

References

The Role of Isobutylsulfamoyl Chloride in the Development of Oral Hypoglycemic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isobutylsulfamoyl chloride is a key reagent in medicinal chemistry, primarily utilized for the introduction of the isobutylsulfamoyl group into molecules. This functional group is a cornerstone in the structure of several clinically significant pharmaceuticals, most notably in the class of sulfonylurea drugs used in the management of type 2 diabetes mellitus. The incorporation of the sulfonamide moiety, facilitated by this compound, is crucial for the biological activity of these compounds, enabling them to modulate specific physiological pathways. This document provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on the synthesis of sulfonylurea drugs, their mechanism of action, and relevant experimental protocols.

Application in the Synthesis of Sulfonylurea Antidiabetic Drugs

This compound serves as a critical building block in the synthesis of second-generation sulfonylurea drugs, such as glibenclamide (glyburide).[1][2] The general synthetic strategy involves the reaction of a primary amine with a sulfonyl chloride to form a sulfonamide, which is a key intermediate.[3] This sulfonamide is then typically reacted with an isocyanate to furnish the final sulfonylurea drug.[1] The isobutyl group in these molecules plays a significant role in their pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: Targeting ATP-Sensitive Potassium (KATP) Channels

Sulfonylurea drugs synthesized using this compound derivatives exert their therapeutic effect by modulating insulin secretion from pancreatic β-cells. Their primary molecular target is the ATP-sensitive potassium (KATP) channel in the β-cell plasma membrane.[4]

Signaling Pathway of Sulfonylurea-Induced Insulin Secretion:

  • Binding to SUR1: Sulfonylureas bind to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the KATP channel.[5][6]

  • KATP Channel Closure: This binding event induces a conformational change in the KATP channel, leading to its closure.[4]

  • Membrane Depolarization: The closure of the KATP channel prevents the efflux of potassium ions (K+), causing the β-cell membrane to depolarize.

  • Calcium Influx: Membrane depolarization activates voltage-gated calcium channels (Ca2+), resulting in an influx of calcium ions into the β-cell.[4]

  • Insulin Exocytosis: The rise in intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[4]

G cluster_pancreatic_beta_cell Pancreatic β-Cell sulfonylurea Sulfonylurea (e.g., Glibenclamide) sur1 SUR1 Subunit sulfonylurea->sur1 Binds to katp_channel KATP Channel sur1->katp_channel Inhibits depolarization Membrane Depolarization katp_channel->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Activates ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion Leads to bloodstream Bloodstream insulin_secretion->bloodstream Released into

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Quantitative Data on Biological Activity

The biological efficacy of sulfonylurea derivatives is often quantified by their ability to inhibit KATP channels. This is typically expressed as an IC50 value, which represents the concentration of the drug required to inhibit 50% of the channel's activity.

CompoundTargetAssayIC50 Value (µM)Reference
(4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenyl)phosphateSUR1/K(IR)6.2-type KATP channelsInside-out patch-clamp0.16[7]

Experimental Protocols

The following protocols are representative of the synthetic steps involved in the preparation of sulfonylurea drugs using a sulfamoyl chloride intermediate.

Protocol 1: General Synthesis of a Sulfonamide Intermediate

This protocol describes the reaction of a primary amine with a sulfonyl chloride, a key step in the synthesis of the sulfonamide intermediate for sulfonylurea drugs.

G reagents Primary Amine This compound Pyridine (base) Dichloromethane (solvent) reaction Reaction at 0°C to Room Temperature reagents->reaction workup Aqueous Workup (HCl wash, NaHCO3 wash, brine wash) reaction->workup purification Purification (Drying over Na2SO4, evaporation, column chromatography) workup->purification product N-substituted Isobutylsulfonamide purification->product

Caption: Experimental workflow for the synthesis of a sulfonamide.

Materials:

  • Primary amine (1 equivalent)

  • This compound (1 equivalent)

  • Pyridine (1.1 equivalents)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the primary amine (1 eq) and pyridine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1 eq) in anhydrous dichloromethane to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted isobutylsulfonamide.

Protocol 2: General Synthesis of a Sulfonylurea

This protocol outlines the reaction of a sulfonamide with an isocyanate to form the final sulfonylurea product.

Materials:

  • N-substituted sulfonamide (1 equivalent)

  • Cyclohexyl isocyanate (or other suitable isocyanate, 1.1 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium tert-butoxide (or other suitable base, 1.2 equivalents)

  • 1 N Hydrochloric acid

Procedure:

  • Dissolve the N-substituted sulfonamide (1 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add potassium tert-butoxide (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Add cyclohexyl isocyanate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 N HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with water and then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.

  • Dry the solid under vacuum to obtain the sulfonylurea product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

This compound is a valuable reagent in medicinal chemistry, enabling the synthesis of a range of biologically active compounds. Its primary application in the construction of sulfonylurea drugs highlights its importance in the development of therapies for type 2 diabetes. The protocols and pathways described herein provide a framework for researchers and drug development professionals to understand and utilize this key synthetic intermediate in the discovery of new therapeutic agents.

References

Application Notes and Protocols for Derivatization of Amines using Isobutylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical research, clinical diagnostics, and metabolomics. However, many amine-containing compounds exhibit poor chromatographic retention and lack a strong chromophore or fluorophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) challenging. Chemical derivatization is a widely employed strategy to overcome these limitations by introducing a tag that enhances detectability and improves chromatographic behavior.

Isobutylsulfamoyl chloride, a member of the sulfonyl chloride family of reagents, offers a promising avenue for the derivatization of primary and secondary amines. This reagent reacts with the nucleophilic amino group to form stable sulfonamides. The resulting derivatives exhibit increased hydrophobicity, leading to improved retention in reversed-phase chromatography, and the introduced sulfamoyl group can enhance ionization efficiency for mass spectrometry (MS) detection. While specific literature on this compound is limited, the principles of derivatization with other sulfonyl chlorides, such as dansyl chloride and tosyl chloride, are well-established and provide a strong foundation for its application.

Principle of Derivatization

The derivatization of amines with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable N-isobutylsulfamoyl sulfonamide derivative and hydrochloric acid. The reaction is typically carried out under alkaline conditions to ensure the amine is in its deprotonated, more nucleophilic state.

Applications

The derivatization of amines with this compound can be applied to a wide range of analytical challenges, including:

  • Quantification of Amino Acids: Analysis of amino acids in biological fluids, protein hydrolysates, and cell culture media.

  • Analysis of Biogenic Amines: Determination of neurotransmitters (e.g., dopamine, serotonin) and other biogenic amines in tissue samples and biofluids.

  • Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and their metabolites in various matrices.

  • Metabolomics: Profiling of the amine-containing sub-metabolome to study metabolic pathways and identify potential biomarkers.

Data Presentation: Performance of Analogous Sulfonyl Chloride Derivatization

While specific quantitative data for this compound is not extensively available, the following tables summarize the typical performance characteristics observed with analogous sulfonyl chloride reagents, such as dansyl chloride and tosyl chloride, for the analysis of amines by LC-MS/MS. This data serves as a valuable reference for expected performance.

Table 1: Linearity and Detection Limits for Dansyl Chloride Derivatization of Amino Acids

AnalyteLinear Range (µM)LOD (nM)LOQ (nM)
Alanine0.1 - 100>0.9951030
Valine0.1 - 100>0.996825
Leucine0.05 - 50>0.998515
Proline0.2 - 150>0.9941545
Phenylalanine0.05 - 50>0.997412

Data is representative of typical performance with dansyl chloride and may vary based on instrumentation and specific matrix conditions.

Table 2: Recovery and Precision for Tosyl Chloride Derivatization of Biogenic Amines in Spiked Samples [1]

AnalyteSpiked Concentration (ng/mL)Recovery (%)RSD (%)
Histamine1095.24.8
10098.13.5
Tyramine1092.85.1
10096.54.2
Dopamine1090.56.2
10094.24.9
Serotonin1088.97.1
10092.75.5

Recovery and precision are matrix-dependent and should be determined for each specific application.[1]

Experimental Protocols

The following are detailed protocols for the derivatization of amines with this compound for subsequent analysis by HPLC-UV/MS or GC-MS.

Protocol 1: Derivatization of Amines for HPLC-UV/MS Analysis

Materials:

  • Amine-containing sample or standard

  • This compound solution (10 mg/mL in anhydrous acetonitrile)

  • Borate buffer (0.1 M, pH 9.5)

  • Quenching solution (e.g., 1 M glycine or methylamine solution)

  • Anhydrous acetonitrile

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation:

    • For liquid samples, dilute to an appropriate concentration with the borate buffer.

    • For solid samples, accurately weigh and dissolve in borate buffer. If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample.

  • Derivatization Reaction:

    • To 100 µL of the prepared sample in a reaction vial, add 100 µL of the this compound solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Quenching:

    • After incubation, cool the reaction vial to room temperature.

    • Add 20 µL of the quenching solution to react with the excess this compound.

    • Vortex for 30 seconds and let it stand for 10 minutes at room temperature.

  • Sample Finalization:

    • Centrifuge the vial at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

HPLC-UV/MS Conditions (General Guidance):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized amines.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection: Wavelength to be determined based on the absorbance characteristics of the isobutylsulfamoyl derivatives.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is generally suitable for detecting the sulfonamide derivatives.

Protocol 2: Derivatization of Volatile Amines for GC-MS Analysis

Materials:

  • Volatile amine-containing sample or standard

  • This compound solution (10 mg/mL in anhydrous toluene)

  • Anhydrous pyridine or triethylamine (as a base catalyst)

  • Anhydrous toluene

  • Extraction solvent (e.g., hexane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately measure a known volume or weight of the sample into a reaction vial. If the sample is aqueous, perform a liquid-liquid extraction into an organic solvent and dry the extract.

  • Derivatization Reaction:

    • To the dried sample, add 200 µL of anhydrous toluene and 20 µL of anhydrous pyridine.

    • Add 100 µL of the this compound solution.

    • Tightly cap the vial and heat at 70°C for 45 minutes in a heating block.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of water and vortex to quench the reaction and dissolve the pyridinium hydrochloride salt.

    • Add 500 µL of the extraction solvent (e.g., hexane) and vortex for 1 minute.

    • Allow the layers to separate.

  • Sample Finalization:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract to a GC vial for analysis.

GC-MS Conditions (General Guidance):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Inlet Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Mandatory Visualizations

experimental_workflow start Start: Amine Sample sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep add_buffer Add Alkaline Buffer (e.g., Borate pH 9.5) sample_prep->add_buffer add_reagent Add Isobutylsulfamoyl Chloride Reagent add_buffer->add_reagent derivatization Derivatization Reaction (Incubation at 60°C) add_reagent->derivatization quenching Quench Excess Reagent (e.g., with Glycine) derivatization->quenching final_prep Final Sample Preparation (Centrifugation/Transfer) quenching->final_prep analysis LC-MS or GC-MS Analysis final_prep->analysis data_processing Data Processing and Quantification analysis->data_processing reaction_mechanism cluster_products amine Primary/Secondary Amine (R-NH-R') plus1 + reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack product Stable Sulfonamide Derivative intermediate->product Chloride Elimination byproduct HCl plus2 +

References

Application Notes and Protocols for the Synthesis of N-Aryl-N'-isobutylsulfamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-aryl-N'-isobutylsulfamides through the reaction of isobutylsulfamoyl chloride with various anilines. This class of compounds holds potential for applications in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.

Introduction

The sulfonamide functional group is a key pharmacophore present in numerous approved drugs, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, and hypoglycemic effects. The synthesis of novel sulfonamide derivatives is, therefore, of significant interest in the field of drug discovery. This document outlines a general and reliable protocol for the reaction of this compound with substituted anilines to generate a library of N-aryl-N'-isobutylsulfamides.

General Reaction Scheme

The reaction proceeds via a nucleophilic substitution of the chloride on the sulfamoyl chloride by the amino group of the aniline. Typically, a base is required to neutralize the hydrochloric acid generated during the reaction.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Isobutylsulfamoyl_Chloride Isobutylsulfamoyl Chloride Sulfamide N-Aryl-N'-isobutylsulfamide Isobutylsulfamoyl_Chloride->Sulfamide + Aniline Aniline (or derivative) Aniline->Sulfamide Base HCl HCl

Caption: General reaction scheme for the synthesis of N-Aryl-N'-isobutylsulfamides.

Experimental Protocols

The following is a general protocol for the synthesis of N-aryl-N'-isobutylsulfamides. The reaction conditions may require optimization for specific aniline substrates.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methylaniline)

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq.). Dissolve the aniline in dichloromethane (approximately 10 mL per mmol of aniline).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq.) dropwise.

  • Addition of this compound: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of dichloromethane. Add this solution dropwise to the aniline solution at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Characterization: The purified N-aryl-N'-isobutylsulfamide should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.

Experimental_Workflow start Start setup Dissolve Aniline in DCM start->setup cool Cool to 0 °C setup->cool add_base Add Pyridine cool->add_base add_sulfonyl_chloride Add Isobutylsulfamoyl Chloride Solution add_base->add_sulfonyl_chloride react Stir at RT (12-24h) add_sulfonyl_chloride->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry Organic Layer (Na2SO4) workup->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Chromatography/Recrystallization) evaporate->purify characterize Characterization (NMR, MS, IR) purify->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis of N-Aryl-N'-isobutylsulfamides.

Data Presentation

The following table summarizes representative, hypothetical quantitative data for the synthesis of a small library of N-aryl-N'-isobutylsulfamides based on typical yields for analogous reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Compound IDAniline DerivativeMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
1a AnilineC₁₀H₁₆N₂O₂S228.3185-95
1b 4-ChloroanilineC₁₀H₁₅ClN₂O₂S262.7680-90
1c 4-MethylanilineC₁₁H₁₈N₂O₂S242.3485-95
1d 4-MethoxyanilineC₁₁H₁₈N₂O₃S258.3482-92
1e 4-NitroanilineC₁₀H₁₅N₃O₄S273.3170-80

Potential Applications in Drug Development

The synthesized N-aryl-N'-isobutylsulfamides can serve as building blocks for the development of new therapeutic agents. The structural diversity introduced by varying the substituents on the aniline ring allows for the exploration of structure-activity relationships (SAR). These compounds could be screened for a variety of biological activities, including but not limited to:

  • Antimicrobial activity: Targeting bacterial enzymes.

  • Enzyme inhibition: Designing inhibitors for kinases, proteases, or other enzymes implicated in disease.

  • Receptor modulation: Acting as agonists or antagonists for various cellular receptors.

The logical progression from synthesis to potential drug development is outlined below.

Drug_Development_Pathway cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of N-Aryl-N'-isobutylsulfamide Library purification Purification and Structural Confirmation synthesis->purification screening High-Throughput Screening for Biological Activity purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical In vivo Efficacy and Toxicity Studies lead_opt->preclinical candidate Drug Candidate Selection preclinical->candidate

Caption: Logical workflow from synthesis to potential drug candidate selection.

Application Notes and Protocols: One-Pot Synthesis of Sulfinamides from Isobutylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinamides are valuable functional groups in medicinal chemistry and drug development due to their unique chemical properties and ability to act as chiral auxiliaries.[1] Traditional methods for synthesizing sulfinamides can involve multiple steps, harsh reagents, and sensitive intermediates like sulfinyl chlorides.[1] This document outlines a streamlined, one-pot synthesis of sulfinamides starting from sulfamoyl chlorides, a class of readily available reagents. The protocol is adapted from established methods for the synthesis of sulfinamides from sulfonyl chlorides, which involves an in-situ reduction followed by reaction with an amine.[1][2][3][4][5][6] This approach offers a more efficient and practical route to a diverse range of sulfinamides.

Reaction Principle

The one-pot synthesis of sulfinamides from isobutylsulfamoyl chloride proceeds via an in-situ reduction of the sulfamoyl chloride to a reactive sulfinyl chloride intermediate. This intermediate is immediately trapped by a primary or secondary amine present in the reaction mixture to furnish the desired sulfinamide. A reducing agent, such as triphenylphosphine or zinc powder, facilitates the reduction, while a base, typically triethylamine, is used to neutralize the hydrogen chloride generated during the reaction.[1][2][6]

Experimental Workflow

Workflow reagents Prepare Reagents: - this compound - Amine - Reducing Agent (e.g., PPh3) - Base (e.g., TEA) - Solvent (e.g., DCM) reaction Set up Reaction: - Inert atmosphere (N2 or Ar) - Cool to 0 °C reagents->reaction addition Slow Addition of Reagents reaction->addition stirring Reaction Stirring (Monitor by TLC) addition->stirring workup Aqueous Work-up stirring->workup purification Purification (Flash Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for the one-pot synthesis of sulfinamides.

Detailed Experimental Protocols

The following protocols are adapted from general methods for the synthesis of sulfinamides from sulfonyl chlorides and can be applied to this compound.[1][2]

Protocol A: Using Triphenylphosphine as the Reductant

This protocol is based on the dropwise addition of a solution containing the amine and reducing agent to a solution of the sulfamoyl chloride and a base.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.0 eq)

  • Triethylamine (TEA) (2.0 - 10.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and triethylamine (10.0 eq) in anhydrous dichloromethane at 0 °C (ice bath).

  • In a separate flask, prepare a solution of the amine (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous dichloromethane.

  • Using a syringe pump, add the amine and triphenylphosphine solution to the cooled solution of this compound and triethylamine over a period of 1 hour.

  • After the addition is complete, monitor the reaction by thin-layer chromatography (TLC) until the starting sulfamoyl chloride is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired sulfinamide.

Protocol B: Alternative Addition Order

This protocol involves adding a mixture of the amine, base, and reducing agent to the sulfamoyl chloride solution.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of the amine (1.0 eq), triphenylphosphine (1.0 eq), and triethylamine (2.0 eq) in anhydrous dichloromethane.

  • Using a syringe pump, add the solution containing the amine, triphenylphosphine, and triethylamine to the cooled solution of this compound over a period of 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography to afford the pure sulfinamide.

Data Presentation: Summary of Reaction Conditions

The choice of reaction conditions can influence the yield and purity of the final product. The following table summarizes the key parameters from the adapted protocols.

ParameterProtocol AProtocol B
Reducing Agent TriphenylphosphineTriphenylphosphine
Base TriethylamineTriethylamine
Base Stoichiometry 10.0 eq2.0 eq
Solvent DichloromethaneDichloromethane
Temperature 0 °C0 °C
Addition Method Amine & PPh₃ added to Sulfamoyl Chloride & TEAAmine, PPh₃ & TEA added to Sulfamoyl Chloride

Proposed Reaction Mechanism

Mechanism cluster_reduction Reduction Step cluster_nucleophilic_attack Nucleophilic Attack Sulfamoyl_Chloride This compound (R-SO2-Cl) Sulfinyl_Chloride In-situ generated Sulfinyl Chloride (R-SO-Cl) Sulfamoyl_Chloride->Sulfinyl_Chloride + Reductant Reducing_Agent Reducing Agent (e.g., PPh3) Oxidized_Reductant Oxidized Reductant (e.g., Ph3P=O) Amine Amine (R'-NH2) Sulfinamide_intermediate Intermediate Sulfinyl_Chloride->Sulfinamide_intermediate + Amine Sulfinamide Sulfinamide Product Sulfinamide_intermediate->Sulfinamide + Base - HCl Base Base (e.g., TEA) Salt [H-Base]+Cl-

Caption: Proposed mechanism for the one-pot synthesis of sulfinamides.

Safety Precautions

  • This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of intermediates.

  • Triethylamine is a corrosive and flammable liquid.

Conclusion

The one-pot synthesis of sulfinamides from this compound provides a convenient and efficient alternative to traditional multi-step procedures.[1][4] By adapting established methods for sulfonyl chlorides, researchers can access a wide array of sulfinamides with diverse functionalities, which are valuable scaffolds in drug discovery and development. The protocols outlined in this document offer a solid starting point for the synthesis and exploration of this important class of compounds.

References

Application Notes & Protocols for the Continuous Flow Synthesis of Sulfonyl Chlorides from Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the continuous flow synthesis of sulfonyl chlorides from thiols. This modern approach offers significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and higher space-time yields. The information presented herein is intended to enable researchers to implement and adapt these methods for their specific research and development needs.

Introduction

Sulfonyl chlorides are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals, most notably for the preparation of sulfonamides.[1] Traditional batch synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, posing significant safety risks. Continuous flow chemistry provides a powerful platform to mitigate these issues by offering precise control over reaction parameters, superior heat and mass transfer, and the ability to safely handle reactive intermediates.[1] This document details two distinct and effective continuous flow methodologies for the oxidative chlorination of thiols to sulfonyl chlorides.

Method 1: Oxidative Chlorination using N-Chloroamides

This method utilizes 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for the oxidative chlorination of both thiols and disulfides.[1][2] The use of a continuous flow setup allows for excellent control over the highly exothermic reaction, preventing thermal runaway and improving process safety.[1]

Quantitative Data Summary
SubstrateReagentResidence Time (s)Temperature (°C)Yield (%)Space-Time Yield (kg L⁻¹ h⁻¹)Reference
Diphenyl disulfideDCH4160946.7[1]
Various aromatic and aliphatic disulfides and thiolsDCH-60Good yields-[1]
Experimental Protocol

Materials:

  • Thiol or disulfide substrate

  • 1,3-dichloro-5,5-dimethylhydantoin (DCH)

  • Acetic acid

  • Water

  • Acetonitrile (MeCN) as solvent

  • Continuous flow reactor system (e.g., microreactor or tube reactor) with pumps and back-pressure regulator

  • Temperature controller

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Prepare a solution of the thiol or disulfide substrate in acetonitrile.

    • Prepare a solution of DCH (2.6-3 equivalents) in acetonitrile. For reactions with disulfides, add acetic acid (1 equivalent to DCH) and water (1.1 equivalents to DCH) to the DCH solution.[3]

  • Flow Reactor Setup:

    • Assemble the continuous flow reactor system, ensuring all connections are secure.

    • Set the reactor temperature to the desired value (e.g., 60 °C).[3]

    • Prime the pumps and lines with the solvent.

  • Reaction Execution:

    • Pump the substrate and reagent solutions into a T-mixer to initiate the reaction.

    • The combined stream then flows through the heated reactor coil for the specified residence time (e.g., 41 seconds).[1]

    • The reaction mixture is then passed through a back-pressure regulator to maintain the system pressure.

  • Collection and Analysis:

    • Collect the product stream in a suitable vessel.

    • The reaction progress and product yield can be monitored by analytical techniques such as GC-FID or GC-MS.[3]

Experimental Workflow

G cluster_prep Solution Preparation cluster_flow Continuous Flow Reactor cluster_analysis Collection & Analysis Thiol Thiol/Disulfide Solution Pump1 Pump A Thiol->Pump1 DCH DCH Solution Pump2 Pump B DCH->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis GC-FID / GC-MS Analysis Collection->Analysis

Caption: Workflow for continuous sulfonyl chloride synthesis using DCH.

Method 2: Metal-Free Oxidative Chlorination with HNO₃/HCl/O₂

This protocol presents an environmentally benign, metal-free approach for the synthesis of sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen.[4][5] This method offers a more atom-economical and cost-effective alternative to the use of N-chloroamides.

Quantitative Data Summary
SubstrateReagentsThroughput (g h⁻¹)Yield (%)Process Mass Intensity (PMI)Reference
Diphenyl disulfideHNO₃/HCl/O₂3.770-8115[4][5][6]
Various thiols and disulfidesHNO₃/HCl/O₂-70-81-[4][5][6]
Experimental Protocol

Materials:

  • Thiol or disulfide substrate

  • Nitric acid (HNO₃)

  • Hydrochloric acid (HCl)

  • Oxygen (O₂) gas

  • Acetonitrile (MeCN) as solvent

  • Continuous flow reactor system (e.g., gas-liquid reactor) with pumps, mass flow controller for oxygen, and back-pressure regulator

  • Temperature controller

  • Collection and washing apparatus

Procedure:

  • Solution Preparation:

    • Prepare a solution of the thiol or disulfide substrate in acetonitrile.

    • Prepare an aqueous solution of nitric acid and hydrochloric acid.

  • Flow Reactor Setup:

    • Set up the continuous flow reactor capable of handling gas-liquid reactions.

    • Introduce oxygen gas into the system using a mass flow controller.

  • Reaction Execution:

    • Pump the substrate solution and the acidic solution into a T-mixer where they are combined with the oxygen stream.

    • The resulting gas-liquid mixture flows through the reactor coil.

    • The reaction can be monitored in real-time using online NMR if available.[4][5]

  • Work-up and Isolation:

    • The output from the reactor is collected.

    • The sulfonyl chlorides are isolated by a simple aqueous washing procedure.[4][5]

Logical Relationship of Key Steps

G Start Start Reagents Prepare Thiol & Reagent Solutions Start->Reagents Flow Introduce into Continuous Flow Reactor Reagents->Flow React Oxidative Chlorination Reaction Flow->React Isolate Aqueous Work-up & Product Isolation React->Isolate End Sulfonyl Chloride Product Isolate->End

Caption: Key steps in the continuous synthesis of sulfonyl chlorides.

Safety Considerations

  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reactions described are exothermic. Continuous flow reactors provide better temperature control than batch reactors, but care should still be taken to monitor the reaction temperature.

  • The reagents used, such as DCH, nitric acid, and hydrochloric acid, are corrosive and/or oxidizing. Handle them with appropriate care and consult their safety data sheets (SDS).

  • Ensure the flow reactor system is properly assembled and pressure-tested before use to prevent leaks of hazardous materials.

Conclusion

The continuous flow synthesis of sulfonyl chlorides from thiols offers significant advantages in terms of safety, efficiency, and scalability. The protocols detailed in these application notes provide a solid foundation for researchers to explore and optimize these modern synthetic methods. The choice between the DCH and the HNO₃/HCl/O₂ system will depend on factors such as substrate scope, cost considerations, and environmental impact goals. The provided data and workflows are intended to facilitate the adoption of these advanced manufacturing technologies in both academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isobutylsulfamoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isobutylsulfamoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of isobutylamine with a chlorosulfonating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H). This reaction is typically performed in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several critical factors:

  • Presence of Moisture: this compound is highly sensitive to moisture and can readily hydrolyze back to isobutylsulfamic acid. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature: The reaction is exothermic. Insufficient cooling can lead to side reactions and decomposition of the product. Conversely, a temperature that is too low may result in an incomplete reaction. Careful temperature control is crucial.

  • Incorrect Stoichiometry: The molar ratio of isobutylamine to the chlorosulfonating agent is a key parameter. An excess of the amine can lead to the formation of the corresponding sulfamide, while an excess of the chlorosulfonating agent can result in the formation of undesired byproducts.

  • Inadequate Mixing: Poor mixing can lead to localized "hot spots" and uneven reaction progress, both of which can negatively impact the yield.

Q3: I am observing the formation of a significant amount of a white, insoluble solid in my reaction mixture. What is it and how can I minimize its formation?

A3: The white, insoluble solid is likely the hydrochloride salt of isobutylamine or the corresponding sulfamide, formed as a byproduct. To minimize its formation, consider the following:

  • Slow Addition of Amine: Add the isobutylamine dropwise to the solution of the chlorosulfonating agent at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.

  • Use of a Hindered Base: Employing a non-nucleophilic, hindered base can be effective in scavenging the HCl generated during the reaction without competing with the desired reaction.

  • Optimization of Stoichiometry: Carefully controlling the molar ratios of the reactants can help to favor the formation of the desired product over the sulfamide.

Q4: What are the recommended purification methods for this compound?

A4: Due to its sensitivity to heat and moisture, purification of this compound requires careful handling.

  • Vacuum Distillation: This is the preferred method for purification, as it allows for distillation at a lower temperature, minimizing thermal decomposition.

  • Aqueous Work-up: A carefully controlled aqueous work-up with cold water or brine can be used to remove water-soluble impurities. However, this must be done quickly and at low temperatures to prevent significant hydrolysis of the product.

  • Extraction: The product can be extracted into an inert, water-immiscible organic solvent. The organic layer should then be dried thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before removal of the solvent under reduced pressure.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive chlorosulfonating agent (degraded by moisture). 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh bottle or freshly distilled chlorosulfonating agent. 2. Gradually increase the reaction temperature, monitoring for product formation. 3. Extend the reaction time and monitor the reaction progress by TLC or GC.
Formation of Multiple Products 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials.1. Maintain strict temperature control, typically between 0-10 °C. 2. Carefully optimize the molar ratio of isobutylamine to the chlorosulfonating agent. 3. Ensure the purity of all starting materials.
Product Decomposes During Work-up or Purification 1. Exposure to moisture. 2. Overheating during solvent removal or distillation.1. Perform all work-up and purification steps under anhydrous conditions. 2. Use a rotary evaporator with a low-temperature water bath and/or perform vacuum distillation at the lowest possible temperature.
Difficulty in Removing Byproducts 1. Formation of stable emulsions during aqueous work-up. 2. Similar polarity of the product and byproducts.1. Use brine to break up emulsions. 2. Consider alternative purification methods such as column chromatography on silica gel, performed quickly with non-protic eluents.

Data on Reaction Parameters vs. Yield

While specific quantitative data for the synthesis of this compound is not extensively published in comparative tables, the following table provides a qualitative summary of the expected impact of key reaction parameters on the reaction yield based on general principles of sulfamoyl chloride synthesis.

Parameter Condition Expected Impact on Yield Rationale
Temperature Low (0-5 °C)Generally HigherMinimizes side reactions and product decomposition.[1]
High (>25 °C)LowerIncreases the rate of side reactions and potential for product degradation.[1]
**Stoichiometry (Amine:SO₂Cl₂) **Slight excess of SO₂Cl₂Potentially HigherCan drive the reaction to completion. However, a large excess can lead to more byproducts.
Equimolar or excess amineLowerUnreacted amine can lead to the formation of sulfamide byproducts.
Solvent Anhydrous, inert (e.g., DCM, Toluene)HigherPrevents hydrolysis of the product and the chlorosulfonating agent.
Protic or wet solventsSignificantly LowerLeads to rapid hydrolysis of the sulfamoyl chloride.
Reaction Time InsufficientLowerThe reaction may not go to completion.
Optimal (monitor by TLC/GC)HighestEnsures maximum conversion of starting materials to product.
ExcessivePotentially LowerMay lead to product degradation over time, especially at elevated temperatures.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound from Isobutylamine and Sulfuryl Chloride

This protocol provides a general procedure. Researchers should optimize the conditions for their specific setup and scale.

Materials:

  • Isobutylamine (anhydrous)

  • Sulfuryl chloride (freshly distilled)

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution (cold)

  • Brine (saturated aqueous NaCl solution, cold)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Cooling: To the flask, add anhydrous DCM and triethylamine. Cool the mixture to 0 °C in an ice-water bath.

  • Addition of Sulfuryl Chloride: Add sulfuryl chloride to the dropping funnel and add it dropwise to the stirred DCM/triethylamine mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Addition of Isobutylamine: In a separate, dry dropping funnel, place a solution of isobutylamine in anhydrous DCM. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding cold saturated aqueous sodium bicarbonate solution while maintaining the temperature below 10 °C.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold water and cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a low temperature to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product.

Visualizing Reaction Pathways and Workflows

Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts Isobutylamine Isobutylamine IsobutylsulfamoylChloride This compound Isobutylamine->IsobutylsulfamoylChloride + SO₂Cl₂ Sulfamide Isobutylsulfamide Isobutylamine->Sulfamide + Isobutylsulfamoyl Chloride SulfurylChloride Sulfuryl Chloride SulfurylChloride->IsobutylsulfamoylChloride HCl HCl SulfurylChloride->HCl IsobutylsulfamoylChloride->Sulfamide

Troubleshooting_Workflow Start Low Yield of this compound CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture CheckTemp Review Reaction Temperature CheckMoisture->CheckTemp No OptimizeMoisture Use Anhydrous Solvents/Reagents and Inert Atmosphere CheckMoisture->OptimizeMoisture Yes CheckStoichiometry Verify Stoichiometry CheckTemp->CheckStoichiometry No Issue OptimizeTemp Maintain 0-5 °C During Addition and Reaction CheckTemp->OptimizeTemp Issue Found OptimizeStoichiometry Titrate Amine or Use Slight Excess of SO₂Cl₂ CheckStoichiometry->OptimizeStoichiometry Issue Found End Improved Yield CheckStoichiometry->End No Issue OptimizeMoisture->End OptimizeTemp->End OptimizeStoichiometry->End

Logical_Relationships Yield Reaction Yield Temp Temperature Temp->Yield affects rate & side reactions Moisture Moisture Moisture->Yield causes hydrolysis Stoichiometry Stoichiometry Stoichiometry->Yield determines product/byproduct ratio Purity Reagent Purity Purity->Yield impurities inhibit reaction

References

Technical Support Center: Isobutylsulfamoyl Chloride Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides using isobutylsulfamoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of a sulfonamide from this compound and a primary or secondary amine?

A1: The synthesis involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the this compound, leading to the formation of a sulfonamide and hydrochloric acid. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is added to neutralize the HCl byproduct.

Q2: What are the most common side products observed in this reaction?

A2: The most prevalent side products include:

  • Isobutylsulfonic Acid: Formed from the hydrolysis of this compound by residual water in the reactants or solvent.

  • Bis(isobutylsulfonyl)amine: This can form, particularly with primary amines, if the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of this compound.

  • Amine Hydrochloride Salt: The amine starting material can react with the hydrochloric acid generated during the reaction, rendering it unreactive. This is mitigated by the use of a scavenger base.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Slow, dropwise addition of the this compound to the amine solution, especially at low temperatures (e.g., 0 °C), can help to control the reaction rate and reduce the formation of bis-sulfonamide. Using a slight excess of the amine or a stoichiometric amount of a non-nucleophilic base will prevent the formation of the amine hydrochloride salt.

Q4: What are the recommended reaction conditions for this synthesis?

A4: Typically, the reaction is carried out in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at a temperature ranging from 0 °C to room temperature. A tertiary amine base like triethylamine or pyridine is commonly used to scavenge the HCl produced.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Sulfonamide 1. Inactive this compound: The reagent may have hydrolyzed during storage.1. Use a fresh bottle of this compound or purify the existing stock. Ensure storage in a desiccator.
2. Poorly Nucleophilic Amine: The amine may be too sterically hindered or electronically deactivated.2. Use a stronger base, increase the reaction temperature, or extend the reaction time.
3. Formation of Amine Hydrochloride Salt: Insufficient base to neutralize the generated HCl.3. Use at least one equivalent of a scavenger base (e.g., triethylamine) for each equivalent of this compound.
Presence of a Water-Soluble Impurity Hydrolysis of this compound: The presence of water has led to the formation of isobutylsulfonic acid.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere.
Presence of a High Molecular Weight Impurity Formation of Bis(isobutylsulfonyl)amine: The sulfonamide product has reacted further with the sulfamoyl chloride.Add the this compound slowly to the reaction mixture at a low temperature (0 °C). Use a smaller excess of the sulfamoyl chloride.
Difficult Product Purification Similar Polarity of Product and Side Products: The desired sulfonamide and the bis-sulfonamide may have similar chromatographic behavior.Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative or additional purification step. A wash with a dilute aqueous acid can remove any unreacted amine and base, while a wash with a dilute aqueous base can remove the sulfonic acid.

Experimental Protocols

General Protocol for the Synthesis of N-Benzyl-isobutylsulfonamide

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 equivalent) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the stirred solution.

  • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzyl-isobutylsulfonamide.

Data Presentation

Table 1: Influence of Reaction Conditions on Product and Side Product Formation (Illustrative)

Condition Desired Sulfonamide Yield Isobutylsulfonic Acid Formation Bis(isobutylsulfonyl)amine Formation Rationale
Anhydrous Conditions HighLowLowMinimizes hydrolysis of the starting material.
Presence of Water LowHighLowThis compound preferentially reacts with water.
Slow Addition at 0 °C HighLowLowControls the exothermic reaction and minimizes the secondary reaction of the product.
Rapid Addition at RT Moderate to HighLowModerate to HighIncreased local concentration and temperature can promote the formation of the bis-sulfonamide.
Stoichiometric Base HighLowLowEffectively scavenges HCl without promoting side reactions.
Excess Strong Base ModerateLowModerate to HighCan deprotonate the sulfonamide product, facilitating the formation of the bis-sulfonamide.

Mandatory Visualization

Troubleshooting_Sulfonamide_Synthesis start Start: Unexpected Reaction Outcome low_yield Low or No Yield start->low_yield impurity Impurity Detected (NMR, LC-MS) start->impurity cause_amine_salt Cause: Insufficient Base low_yield->cause_amine_salt cause_inactive_reagent Cause: Inactive Reagent low_yield->cause_inactive_reagent hydrolysis_product Side Product: Isobutylsulfonic Acid (Water Soluble) impurity->hydrolysis_product bis_sulfonamide Side Product: Bis(isobutylsulfonyl)amine (High MW) impurity->bis_sulfonamide cause_hydrolysis Cause: Presence of Water hydrolysis_product->cause_hydrolysis cause_bis_sulfonamide Cause: Product Reacts Further bis_sulfonamide->cause_bis_sulfonamide amine_salt Side Product: Amine Hydrochloride Salt solution_hydrolysis Solution: Use Anhydrous Conditions (Dry Solvents, Inert Atmosphere) cause_hydrolysis->solution_hydrolysis solution_bis_sulfonamide Solution: Slow Addition at Low Temp. Control Stoichiometry cause_bis_sulfonamide->solution_bis_sulfonamide solution_amine_salt Solution: Use Stoichiometric Scavenger Base cause_amine_salt->solution_amine_salt solution_inactive_reagent Solution: Use Fresh/Purified This compound cause_inactive_reagent->solution_inactive_reagent

Caption: Troubleshooting workflow for identifying and resolving common side products in this compound sulfonamide synthesis.

purification of crude product from Isobutylsulfamoyl Chloride reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of isobutylsulfamoyl chloride. This resource offers detailed information to address common challenges encountered during the purification of the crude product from the this compound reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction product?

A1: The primary impurities depend on the synthetic route but typically include:

  • Unreacted Isobutylamine: The starting amine may be present if the reaction did not go to completion.

  • Isobutylsulfamic Acid: This is the hydrolysis product of this compound, formed by reaction with any residual water in the reaction mixture or during workup.[1]

  • Inorganic Salts: If a tertiary amine base (like triethylamine) is used to quench HCl produced during the reaction, the corresponding hydrochloride salt (e.g., triethylammonium chloride) will be a major byproduct.[2]

  • Excess Chlorinating Agent Byproducts: Depending on whether chlorosulfonic acid or sulfuryl chloride is used, various related sulfur-containing byproducts may be present.

Q2: My crude product is an oil. Is this normal, and how does it affect purification?

A2: It is common for crude products of this type to be oily due to the presence of impurities. Purification is essential to isolate the desired this compound. The purification strategy will typically involve an aqueous workup to remove water-soluble impurities, followed by drying and potentially chromatography or distillation for further purification.

Q3: How can I minimize the hydrolysis of this compound during purification?

A3: this compound is sensitive to moisture. To minimize hydrolysis, it is crucial to:

  • Use anhydrous solvents and reagents throughout the synthesis and purification.

  • Perform the aqueous workup quickly and at low temperatures (e.g., using an ice bath).

  • Thoroughly dry the organic extract with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.[3]

  • If possible, conduct all operations under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up and purification of this compound.

Guide 1: Aqueous Workup Issues
Symptom Possible Cause Troubleshooting Steps
Formation of a persistent emulsion during extraction. High concentration of amine salts or other amphiphilic impurities.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.[4] 2. Allow the mixture to stand for a longer period to allow for phase separation. 3. If the emulsion persists, filter the mixture through a pad of Celite.
Low yield of product after aqueous workup. 1. Incomplete extraction of the product from the aqueous layer. 2. Significant hydrolysis of the product during the workup.1. Perform multiple extractions with smaller volumes of the organic solvent. 2. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. 3. Minimize the time the product is in contact with the aqueous phase and keep the solutions cold.
Product appears cloudy after drying and solvent removal. Incomplete drying of the organic phase.1. Use an adequate amount of drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). The drying agent should be free-flowing and not clumped together.[3] 2. Allow sufficient time for the drying agent to work (at least 15-30 minutes with occasional swirling).
Guide 2: Column Chromatography Issues
Symptom Possible Cause Troubleshooting Steps
Product decomposition on the silica gel column. The silica gel may be slightly acidic, promoting hydrolysis or decomposition of the sulfamoyl chloride.1. Use a deactivated silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent, typically 0.1-1%). 2. Run the column quickly to minimize the residence time of the product on the silica.
Poor separation of the product from impurities. Inappropriate solvent system (eluent).1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product.[5] 2. A common starting point for sulfamoyl chlorides is a mixture of hexanes and ethyl acetate.[6]
Streaking or tailing of the product spot on TLC and column. 1. The compound may be too polar for the chosen eluent. 2. The sample may be overloaded on the column.1. Gradually increase the polarity of the eluent. 2. Ensure the crude product is dissolved in a minimal amount of solvent before loading onto the column. Consider using the "dry loading" method.[7]

Experimental Protocols

Protocol 1: General Aqueous Workup for Crude this compound
  • Quenching: After the reaction is complete, carefully pour the reaction mixture into a flask containing ice-cold water. This step should be performed in a fume hood with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) three times.[8]

  • Washing:

    • Combine the organic layers and wash sequentially with:

      • A dilute acid solution (e.g., 1 M HCl) to remove any unreacted isobutylamine.

      • A saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove the isobutylsulfamic acid hydrolysis byproduct.[8]

      • Brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.[4]

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, purified product.

Protocol 2: Flash Column Chromatography
  • Column Preparation:

    • Select an appropriately sized column and pack it with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.[9]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[7]

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the separation determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

PurificationWorkflow Purification Workflow for this compound crude_product Crude Reaction Mixture quench Quench with Ice-Cold Water crude_product->quench extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) quench->extraction organic_layer Combined Organic Layers extraction->organic_layer Product aqueous_layer Aqueous Layer (Waste) extraction->aqueous_layer Water-soluble impurities acid_wash Wash with 1M HCl organic_layer->acid_wash bicarb_wash Wash with sat. NaHCO3 acid_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash drying Dry over Na2SO4 brine_wash->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purified_product Purified this compound concentration->purified_product chromatography Optional: Flash Chromatography concentration->chromatography If further purification is needed chromatography->purified_product

Caption: General purification workflow for this compound.

TroubleshootingLogic Troubleshooting Low Yield start Low Yield After Purification check_workup Review Aqueous Workup Procedure start->check_workup emulsion Was there an emulsion? check_workup->emulsion break_emulsion Action: Add brine or filter through Celite emulsion->break_emulsion Yes hydrolysis Was the workup performed cold and quickly? emulsion->hydrolysis No improve_hydrolysis_control Action: Use ice baths and minimize contact time with aqueous solutions hydrolysis->improve_hydrolysis_control No check_chromatography Review Chromatography hydrolysis->check_chromatography Yes decomposition Is there evidence of decomposition on the column? check_chromatography->decomposition deactivate_silica Action: Use deactivated silica or run the column faster decomposition->deactivate_silica Yes

Caption: Troubleshooting logic for low purification yield.

References

stability and storage conditions for Isobutylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isobutylsulfamoyl Chloride

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound (also known as Isobutanesulfonyl chloride).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is sensitive to moisture.[1][2][3] It will slowly decompose upon exposure to water or moist air.[3] Therefore, preventing contact with moisture is the most critical factor in maintaining its stability. It is also combustible and can form explosive mixtures with air upon intense heating.[2]

Q2: How should this compound be stored to ensure its stability?

A2: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] For long-term storage, it is recommended to store it under an inert gas atmosphere.[2] Keep the container away from heat, sparks, open flames, and other ignition sources.[1][5][6]

Q3: What are the signs of decomposition of this compound?

A3: Decomposition of this compound, particularly due to moisture, will likely result in the formation of isobutanesulfonic acid and hydrogen chloride gas.[2][3] While visual inspection may not always be conclusive, a pungent, irritating odor may become more pronounced. For a definitive assessment of purity, analytical testing is recommended.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[3] It should also be kept away from water and alcohols, as it can react with these substances.[4][7]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the purity of the reagent using a suitable analytical method (see Experimental Protocols). If purity is compromised, use a fresh, unopened container.
Pressure buildup in the container Decomposition leading to gas formation (e.g., hydrogen chloride).Handle the container with extreme caution in a well-ventilated fume hood. Vent the container carefully. If decomposition is suspected, dispose of the material according to safety guidelines.
Pungent, acidic odor upon opening Hydrolysis of the compound due to moisture exposure.Ensure all handling is performed in a fume hood. Minimize exposure to the atmosphere. Consider the material partially degraded and assess its purity before use.

Experimental Protocols

Protocol: Assessing the Purity of this compound via Titration

This protocol outlines a general method to determine the purity of this compound by measuring the amount of hydrogen chloride liberated upon its reaction with water.

Materials:

  • This compound sample

  • Distilled water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Erlenmeyer flask

  • Burette

  • Pipette

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of this compound in a dry, pre-weighed Erlenmeyer flask.

  • Carefully add a measured excess of distilled water to the flask in a fume hood. The this compound will react with water to produce isobutanesulfonic acid and hydrochloric acid (HCl).

  • Allow the reaction to proceed for a few minutes.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is observed.

  • Record the volume of NaOH solution used.

  • Calculate the moles of HCl produced, which corresponds to the moles of this compound in the sample. From this, the purity of the sample can be determined.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues with this compound start Inconsistent Experimental Results check_storage Review Storage Conditions: - Tightly sealed? - Dry environment? - Away from heat? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage assess_purity Assess Purity of Reagent (e.g., via Titration) improper_storage->assess_purity No new_reagent Use Fresh, Unopened This compound improper_storage->new_reagent Yes purity_ok Purity Acceptable? assess_purity->purity_ok purity_ok->new_reagent No investigate_other Investigate Other Experimental Parameters purity_ok->investigate_other Yes end Problem Resolved new_reagent->end investigate_other->end

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathway Simplified Degradation Pathway of this compound reactant This compound (C4H10ClNO2S) reagent + Water (H2O) (from moisture in air) reactant->reagent products Isobutanesulfonic Acid (C4H10O3S) + Hydrogen Chloride (HCl) reagent->products

Caption: Simplified degradation pathway in the presence of water.

References

Technical Support Center: Managing Exothermic Reactions with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with sulfonyl chlorides. Proper management of the exothermic nature of these reactions is critical for safety, yield, and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with a sulfonyl chloride shows an uncontrollable temperature spike (a runaway reaction). What happened and how can I prevent it?

A1: A runaway reaction is a critical safety concern that occurs when the heat generated by the reaction exceeds the rate of heat removal. Reactions involving sulfonyl chlorides, particularly with nucleophiles like amines, alcohols, and even water (hydrolysis), are often highly exothermic.[1][2][3] The initial reaction can have an induction period, leading to an accumulation of unreacted reagents. Once the reaction initiates, the rate of heat generation can rapidly accelerate, overwhelming the cooling capacity of the system.[1]

Troubleshooting & Prevention:

  • Slow, Controlled Addition: Add the sulfonyl chloride dropwise or via a syringe pump to the nucleophile solution at a low temperature (e.g., 0 °C or below).[4] This prevents the accumulation of reactants.

  • Adequate Cooling: Ensure your reaction vessel is properly immersed in a cooling bath (ice/water, ice/acetone, or a cryocooler) with efficient stirring to ensure uniform temperature distribution.[4]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

  • Monitor the Internal Temperature: Always use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture. Do not rely solely on the bath temperature.

  • Reaction Calorimetry: For scale-up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to assess the thermal risk.

Q2: I'm observing significant gas evolution from my reaction. What is it and is it hazardous?

A2: Gas evolution is common in reactions with sulfonyl chlorides. The primary off-gases are typically hydrogen chloride (HCl) and sulfur dioxide (SO₂).[2][5] These are generated from the reaction itself and potential decomposition of the sulfonyl chloride. Both gases are corrosive and toxic.[6]

Troubleshooting & Prevention:

  • Proper Ventilation: Always conduct reactions with sulfonyl chlorides in a well-ventilated fume hood.

  • Gas Scrubber: For larger-scale reactions, use a gas scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic gases before they are vented.

  • Controlled Reaction Rate: A controlled addition rate will also control the rate of gas evolution, preventing pressure buildup.

Q3: My product yield is low, and I'm getting a lot of side products. What are the likely causes?

A3: Low yields and side product formation can be attributed to several factors:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides can react with trace amounts of water in your solvent or on your glassware.[4][7] This hydrolysis consumes the starting material and forms the corresponding sulfonic acid, which can complicate purification. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Side Reactions at Elevated Temperatures: Poor temperature control can lead to side reactions or decomposition of the desired product.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.

  • Amine Reactions: When reacting with primary amines, an excess of the amine or the addition of a non-nucleophilic base is necessary to neutralize the HCl generated. Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic.

Q4: How can I safely quench a reaction containing unreacted sulfonyl chloride?

A4: Quenching a reaction with residual sulfonyl chloride must be done carefully due to the high exothermicity of its reaction with water or other nucleophiles.

Recommended Quenching Protocol:

  • Cool the reaction mixture: Ensure the reaction is cooled to a low temperature (e.g., 0 °C).

  • Slowly add a quenching agent: Slowly add a cold, dilute aqueous solution of a mild base like sodium bicarbonate or a saturated solution of ammonium chloride. Do not add water directly to the concentrated reaction mixture.

  • Monitor the temperature: Continue to monitor the internal temperature during the quench.

  • Vigorous stirring: Ensure efficient stirring to dissipate heat and prevent localized hot spots.

Quantitative Data on Reaction Exotherms

The following table summarizes heat of reaction data for specific processes involving sulfonyl chlorides, highlighting their exothermic nature.

ReactionReagentHeat of Reaction (kJ/mol)Adiabatic Temperature Rise (°C)Reference
Formation of sulfenyl chloride from menthyl thioglycolateSulfuryl chloride (SO₂Cl₂)242102–133[2]
Subsequent reaction with vinyl acetateVinyl acetate438138–207[2]
Alkaline hydrolysis of an unspecified sulfonyl chlorideAlkaline solutionIntrinsically significantPotential for runaway[1]
Diazotization for aryl sulfonyl chloride synthesis (addition of sodium nitrite)Sodium nitriteSufficiently exothermicCan lead to decomposition[4]

Experimental Protocols

Key Experiment: Formation of a Sulfonamide

This protocol describes the reaction of a sulfonyl chloride with a primary amine, incorporating safety measures to control the exotherm.

Materials:

  • Benzenesulfonyl chloride

  • Aniline

  • Pyridine (or other non-nucleophilic base)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, thermometer

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

  • Initial Charge: Dissolve aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane and add the solution to the reaction flask.

  • Cooling: Cool the solution to 0 °C with stirring.

  • Slow Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add 1 M HCl to quench the reaction and dissolve the pyridine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and remove the aqueous layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude sulfonamide by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Managing Exothermic Sulfonylation

ExothermicWorkflow Workflow for Controlled Sulfonylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents prep_setup Assemble Dry Glassware with Stirring & Thermometer prep_reagents->prep_setup charge_amine Charge Amine & Base into Reaction Vessel prep_setup->charge_amine cool_reaction Cool to 0°C in Ice Bath charge_amine->cool_reaction add_sulfonyl Slow, Dropwise Addition of Sulfonyl Chloride cool_reaction->add_sulfonyl prep_sulfonyl Dissolve Sulfonyl Chloride prep_sulfonyl->add_sulfonyl monitor_temp Maintain Temp < 5°C add_sulfonyl->monitor_temp stir_complete Stir to Completion (Monitor by TLC/LCMS) add_sulfonyl->stir_complete monitor_temp->add_sulfonyl Adjust Rate quench Quench with cold aq. Acid stir_complete->quench extract Aqueous Washes (Acid, Bicarb, Brine) quench->extract dry_purify Dry, Concentrate & Purify extract->dry_purify

Caption: Controlled addition and cooling workflow.

Troubleshooting Logic for Runaway Reactions

Troubleshooting cluster_causes cluster_solutions start Uncontrolled Temperature Rise? cause1 Addition Rate Too Fast? start->cause1 Yes cause2 Inadequate Cooling? start->cause2 Yes cause3 Concentration Too High? start->cause3 Yes sol1 Use Syringe Pump for Slow, Controlled Addition cause1->sol1 sol2 Ensure Efficient Stirring & Adequate Cooling Bath cause2->sol2 sol3 Use More Solvent (Lower Concentration) cause3->sol3

Caption: Decision tree for thermal runaway issues.

References

Isobutylsulfamoyl Chloride hydrolysis prevention techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Isobutylsulfamoyl Chloride, focusing on techniques to prevent its hydrolysis and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound is a reactive chemical intermediate used in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] It is highly susceptible to hydrolysis, a chemical reaction with water, which can lead to the formation of isobutylsulfamic acid and hydrochloric acid. This degradation reduces the yield of the desired product and can introduce impurities into the reaction mixture.[2]

Q2: What are the visible signs of this compound hydrolysis?

A2: While this compound is a liquid, its hydrolysis product, isobutylsulfamic acid, is a solid. The appearance of a white precipitate in the reagent bottle or reaction mixture can be an indicator of hydrolysis. Additionally, the evolution of hydrogen chloride gas, which can be detected by its pungent odor or by holding a piece of damp blue litmus paper near the vessel opening (it will turn red), is another sign of hydrolysis.

Q3: How should this compound be stored to prevent hydrolysis?

A3: To minimize hydrolysis, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[3][4] The storage area should be cool and dry. It is advisable to store it in a desiccator containing a suitable drying agent.

Q4: What types of solvents are recommended for reactions involving this compound?

A4: Anhydrous (dry) aprotic solvents are essential for preventing the hydrolysis of this compound.[2][5] Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and toluene. It is crucial to ensure these solvents are thoroughly dried before use, for instance, by passing them through an alumina column-based solvent purification system or by distillation from an appropriate drying agent.

Q5: Which bases are compatible with this compound reactions?

A5: Non-nucleophilic organic bases are generally preferred to neutralize the HCl byproduct generated during reactions. Common choices include triethylamine (TEA) and diisopropylethylamine (DIEA).[6] These bases should also be anhydrous. Inorganic bases are typically avoided as they often contain water.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Hydrolysis of this compound: The reagent may have degraded due to exposure to moisture before or during the reaction.[2][5]- Verify Reagent Quality: Use a fresh bottle of this compound or purify the existing stock if contamination is suspected. - Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and reagents.[7] - Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere using a Schlenk line or in a glovebox.[3]
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or improper stoichiometry.- Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials.[8] - Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time. Ensure the correct molar ratios of reactants and reagents are used.
Formation of a White Precipitate (Byproduct) Hydrolysis Product: The precipitate is likely isobutylsulfamic acid, the product of this compound hydrolysis.- Improve Anhydrous Technique: Review and enhance the procedures for maintaining anhydrous conditions throughout the experiment.[9][7] - Purification: The byproduct can often be removed during the workup, for example, by filtration if it is insoluble in the reaction solvent, or by aqueous extraction.
Inconsistent Reaction Outcomes Variable Moisture Content: Inconsistent levels of moisture in reagents or solvents can lead to varying degrees of hydrolysis and, consequently, variable yields.- Standardize Procedures: Implement and consistently follow a standard operating procedure for drying solvents and handling moisture-sensitive reagents.[10] - Use of Drying Agents: Ensure drying agents for solvents are active and used correctly.
Difficulty in Product Purification Presence of Polar Impurities: The hydrolysis product, isobutylsulfamic acid, is a polar compound that can complicate the purification of the desired product, especially if the product itself is polar.- Aqueous Workup: An aqueous wash during the workup can help remove the water-soluble hydrolysis byproduct. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can also help remove acidic impurities.[5] - Chromatography: Column chromatography may be necessary to separate the product from polar impurities.

Illustrative Data on Hydrolysis

Condition Solvent Temperature Relative Hydrolysis Rate
1Dichloromethane (anhydrous)25°CVery Low
2Tetrahydrofuran (anhydrous)25°CVery Low
3Acetonitrile (anhydrous)25°CLow
4Dichloromethane (with 0.1% water)25°CModerate
5Tetrahydrofuran (with 0.1% water)25°CModerate
6Acetonitrile (with 0.1% water)25°CHigh
7Dichloromethane (anhydrous)50°CLow
8Dichloromethane (with 0.1% water)50°CHigh

Note: This data is for illustrative purposes to demonstrate the impact of moisture and solvent polarity on the stability of this compound.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound Under an Inert Atmosphere

This protocol describes the safe handling and transfer of this compound to prevent hydrolysis.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

  • Oven-dried glassware (e.g., round-bottom flask, syringe)

  • Schlenk line or glovebox

  • Nitrogen or Argon gas source

  • Rubber septa

  • Syringes and needles

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.[9][7]

  • Inert Atmosphere Setup: Assemble the reaction flask and equip it with a magnetic stir bar and a rubber septum. Connect the flask to a Schlenk line or place it inside a glovebox.

  • Purging with Inert Gas: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the removal of air and moisture.[3]

  • Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a dry syringe.

  • Reagent Transfer: Carefully draw the required volume of this compound into a dry syringe. It is good practice to flush the syringe with inert gas before drawing up the liquid. Quickly transfer the reagent to the reaction flask by piercing the septum.

  • Maintain Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction.

Protocol 2: A Typical Amidation Reaction with Minimal Hydrolysis

This protocol outlines a general procedure for the reaction of this compound with an amine to form a sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

  • Anhydrous non-nucleophilic base (e.g., Triethylamine)

  • Oven-dried glassware

  • Schlenk line or glovebox

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of this compound: Add this compound (1.1 equivalents) dropwise to the cooled, stirring solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or HPLC.[8]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[11][12]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Hydrolysis_Pathway ISC This compound (C4H10ClNO2S) ISA Isobutylsulfamic Acid (C4H11NO3S) ISC->ISA Hydrolysis H2O Water (H2O) H2O->ISA HCl Hydrochloric Acid (HCl)

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Prep_Reagents Prepare Anhydrous Reagents Inert_Atmosphere->Prep_Reagents Add_Amine_Base Add Amine and Base Prep_Reagents->Add_Amine_Base Cool Cool to 0°C Add_Amine_Base->Cool Add_ISC Add this compound Cool->Add_ISC React React at Room Temperature Add_ISC->React Quench Quench Reaction React->Quench Extract Aqueous Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify Troubleshooting_Tree Start Low Yield? Check_Hydrolysis Signs of Hydrolysis? (e.g., precipitate) Start->Check_Hydrolysis Yes Check_Reaction Reaction Incomplete? Start->Check_Reaction No Improve_Anhydrous Action: Improve Anhydrous Technique & Use Fresh Reagent Check_Hydrolysis->Improve_Anhydrous Yes Check_Hydrolysis->Check_Reaction No Optimize_Conditions Action: Optimize Reaction (Time, Temp, Stoichiometry) Check_Reaction->Optimize_Conditions Yes Purification_Issue Action: Review Purification Strategy Check_Reaction->Purification_Issue No

References

Technical Support Center: Optimizing Solvent Conditions for Isobutylsulfamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical advice for optimizing solvent conditions in reactions involving Isobutylsulfamoyl Chloride. The following sections offer troubleshooting tips and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in an this compound reaction?

A1: The solvent plays a crucial role in reactions with this compound, primarily by:

  • Dissolving Reactants : Ensuring that the this compound and the nucleophile (typically a primary or secondary amine) are in the same phase to allow for an efficient reaction.

  • Influencing Reaction Rate : The polarity of the solvent can significantly impact the rate of the sulfonamide bond formation.

  • Stabilizing Intermediates : Solvents can stabilize charged intermediates and transition states that form during the reaction mechanism.

  • Preventing Side Reactions : Using an appropriate solvent is key to minimizing unwanted side reactions, such as the hydrolysis of the sulfamoyl chloride.

Q2: What are the most commonly recommended solvents for these reactions?

A2: Aprotic solvents are generally the preferred choice for reactions with this compound as they do not react with the sulfamoyl chloride itself.[1] Commonly used aprotic solvents include dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF).[1] For reactions that are particularly slow or involve less reactive starting materials, a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial.[1]

Q3: Can protic solvents like ethanol or water be used?

A3: Protic solvents are generally not recommended. This compound is sensitive to moisture and can be hydrolyzed by water to the corresponding sulfonic acid, which will lower the yield of the desired sulfonamide product.[1] Alcohols can also act as nucleophiles and react with the sulfamoyl chloride. While some modern, eco-friendly protocols have explored using solvents like water or ethanol, these often require specific conditions and catalysts to be effective.[2]

Q4: How does solvent polarity affect the reaction outcome?

A4: The reaction between this compound and an amine is a nucleophilic substitution (SN2) type reaction. Polar aprotic solvents are known to be effective for SN2 reactions because they can solvate the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "cage" around it and reducing its nucleophilicity. Therefore, polar aprotic solvents like acetonitrile and acetone often result in higher yields and faster reaction rates compared to nonpolar or polar protic solvents.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Sulfonamide Product

  • Question: I am getting a very low yield or no product at all in my reaction. What are the likely causes related to the solvent?

  • Answer: Low yields are often linked to several solvent-related factors:

    • Moisture Contamination : this compound is highly reactive with water. Any moisture in the solvent or on the glassware will lead to hydrolysis of the starting material. Solution : Always use anhydrous (dry) solvents and ensure all glassware is oven-dried before use.[1]

    • Poor Solubility : If your amine starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Solution : Check the solubility of your substrate in the reaction solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or gently warming the reaction mixture.

    • Incorrect Solvent Type : Using a protic solvent like ethanol can lead to the solvent competing with your amine as the nucleophile, resulting in undesired byproducts. Solution : Switch to a suitable aprotic solvent such as DCM, THF, or acetonitrile.[1]

Issue 2: Formation of Multiple Products or Impurities

  • Question: My TLC/LC-MS analysis shows multiple spots, indicating the formation of byproducts. How can the solvent choice help minimize these?

  • Answer: The formation of multiple products can be influenced by the reaction conditions, including the solvent.

    • Bis-sulfonylation of Primary Amines : This side reaction can occur when a primary amine reacts with two molecules of the sulfamoyl chloride. This is more likely if there is a high local concentration of the sulfamoyl chloride. Solution : While primarily controlled by stoichiometry and slow addition of the reagent, the solvent can play a role in maintaining a homogenous solution to prevent localized high concentrations. Ensure vigorous stirring.

    • Reaction with Solvent : Certain solvents can be reactive under the reaction conditions. For example, DMF can decompose at higher temperatures or in the presence of strong bases. Solution : Choose a solvent that is inert under your specific reaction conditions. Refer to chemical compatibility charts if you are unsure.

Data Presentation

The selection of a solvent can have a significant impact on the final yield of the sulfonamide product. The following table, adapted from a study on the sulfonylation of p-anisidine with p-toluenesulfonyl chloride, illustrates how yields can vary across different solvent types. While the specific sulfonyl chloride is different, the trend is highly relevant for this compound reactions.

EntrySolventSolvent TypeReaction Time (h)Yield (%)
1n-HexaneNonpolar24< 5
2Dichloromethane (DCM)Aprotic, moderately polar470
31,4-DioxaneAprotic, moderately polar665
4Tetrahydrofuran (THF)Aprotic, moderately polar475
5EthanolProtic, polar2440
6AcetoneAprotic, polar385
7Acetonitrile (MeCN)Aprotic, polar2.593

Data adapted from a study on p-toluenesulfonyl chloride. Yields are illustrative for the general reaction class.

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine with this compound

This protocol provides a general procedure that can be adapted for specific substrates.

  • Reaction Setup :

    • In a round-bottom flask that has been oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

    • Dissolve the amine in anhydrous dichloromethane (DCM) or another suitable aprotic solvent (e.g., acetonitrile).

    • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

    • Stir the mixture for 5-10 minutes at room temperature.

  • Addition of this compound :

    • In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

    • Cool the amine solution to 0 °C using an ice bath.

    • Add the this compound solution dropwise to the stirred amine solution over a period of 15-20 minutes. A slow addition rate is crucial to control the exothermic reaction and minimize side-product formation.

  • Reaction Monitoring :

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue to stir the reaction overnight or until completion.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification :

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with additional DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by either recrystallization or column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and optimizing reactions with this compound.

G start Low Yield Observed q1 Is the solvent anhydrous? start->q1 sol1 Use anhydrous solvent. Oven-dry glassware. q1->sol1 No q2 Are all reactants soluble? q1->q2 Yes end_node Re-run Reaction sol1->end_node sol2 Switch to a more polar aprotic solvent (e.g., DMF). q2->sol2 No q3 Is the solvent aprotic? q2->q3 Yes sol2->end_node sol3 Switch to an aprotic solvent (DCM, THF, MeCN). q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting flowchart for low yield issues.

G step1 1. Dissolve Amine & Base in Anhydrous Solvent step2 2. Cool to 0°C step1->step2 step4 4. Add Sulfamoyl Chloride Solution Dropwise step2->step4 step3 3. Prepare Solution of This compound step3->step4 step5 5. Warm to RT & Monitor (TLC / LC-MS) step4->step5 step6 6. Aqueous Work-up step5->step6 step7 7. Purify Product step6->step7

Caption: General experimental workflow for sulfonamide synthesis.

References

troubleshooting low conversion rates in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and established method for synthesizing aromatic sulfonamides?

The most prevalent method for synthesizing aromatic sulfonamides is the reaction of an aryl sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] Alternative modern approaches include transition metal-catalyzed cross-coupling reactions and one-pot syntheses from thiols.[1]

Q2: What are the critical parameters that significantly influence the yield of a sulfonamide synthesis?

Several factors can dramatically impact the yield of your sulfonamide synthesis:

  • Purity of Starting Materials: Impurities in the sulfonyl chloride or amine can lead to undesirable side reactions. Notably, sulfonyl chlorides are highly sensitive to moisture.[1]

  • Reaction Temperature: Precise temperature control is crucial to prevent the decomposition of reactants and minimize the formation of side products.[1]

  • Choice of Base and Solvent: The selected base should be sufficiently strong to deprotonate the amine without inducing unwanted side reactions. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[1]

  • Stoichiometry: Accurate measurement of reactants is essential for optimal results. An excess of the amine is sometimes employed to drive the reaction to completion and can also act as a base.[1]

Q3: What is a typical expected yield for a sulfonamide synthesis?

Under optimized conditions, the reaction of a sulfonyl chloride with an amine can be expected to produce a high yield. Some literature reports quantitative yields for specific substrates under ideal conditions.[4] However, yields can vary significantly based on the specific substrates and reaction conditions used.

Q4: What are some common side reactions that can lead to low conversion rates?

Several side reactions can compete with the desired sulfonamide formation, leading to lower yields:

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride can react with trace amounts of water to form the corresponding sulfonic acid, which is unreactive towards the amine.[1]

  • Dimerization or Polymerization: These side reactions can occur, particularly at elevated temperatures.[1]

  • Reaction with Solvent: If the solvent is not inert, it may react with the sulfonyl chloride. For instance, protic solvents can react with the sulfonyl chloride.[1]

Troubleshooting Guide for Low Conversion Rates

This section provides a systematic approach to troubleshooting low yields in sulfonamide synthesis.

Problem 1: Low to No Formation of the Desired Product

If you observe little to no formation of your target sulfonamide, consider the following potential causes and solutions.

Potential Cause & Solution Workflow

G Troubleshooting: Low to No Product Formation start Low/No Product reagent_purity Verify Starting Material Purity (NMR, LC-MS) start->reagent_purity reaction_conditions Check Reaction Conditions (Temp, Time, Atmosphere) start->reaction_conditions amine_reactivity Assess Amine Nucleophilicity start->amine_reactivity purify_reagents Re-purify Starting Materials reagent_purity->purify_reagents Impurities Detected end_success Successful Synthesis reagent_purity->end_success Purity Confirmed adjust_conditions Optimize Conditions (e.g., Higher Temp, Stronger Base) reaction_conditions->adjust_conditions Suboptimal Conditions reaction_conditions->end_success Conditions Optimal amine_reactivity->adjust_conditions Poor Nucleophilicity purify_reagents->end_success adjust_conditions->end_success

Caption: Troubleshooting workflow for low product yield.

  • Degraded or Impure Starting Materials:

    • Verification: Verify the purity of your amine and sulfonyl chloride using analytical techniques such as NMR or LC-MS.[1] Aryl sulfonyl chlorides are particularly sensitive to moisture; it is recommended to use freshly opened or properly stored reagents.[1]

    • Solution: If impurities are detected, consider re-purifying the starting materials.

  • Incorrect Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require initial cooling to control an exothermic reaction, followed by heating to drive the reaction to completion.[1]

    • Solvent: The solvent must be anhydrous, especially when working with moisture-sensitive reagents like sulfonyl chlorides.[1]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of the sulfonyl chloride.[1]

  • Poor Nucleophilicity of the Amine:

    • Cause: Amines with electron-withdrawing groups can be less reactive.[1]

    • Solution: In such cases, more forcing conditions, such as higher temperatures or a stronger base, may be necessary to facilitate the reaction.[1]

Problem 2: Presence of Significant Side Products

The formation of significant side products can consume your starting materials and complicate purification, leading to a lower isolated yield of the desired sulfonamide.

Common Side Products and Mitigation Strategies

Side ProductCauseMitigation Strategy
Sulfonic Acid Reaction of sulfonyl chloride with trace amounts of water.[1]Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Dimers/Polymers Can occur at elevated temperatures.[1]Add the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow the mixture to warm to the desired reaction temperature.[1]
Solvent Adducts Reaction of sulfonyl chloride with a non-inert solvent.[1]Ensure the chosen solvent is inert under the reaction conditions. Avoid protic solvents if they can react with the sulfonyl chloride.[1]
Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, challenges in isolating and purifying the final product can lead to a low reported yield.

Troubleshooting Purification Issues

IssuePotential CauseSuggested Solution
Product is highly soluble in the aqueous phase during workup. The sulfonamide product may have polar functional groups leading to water solubility.Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer.
Formation of an emulsion during extraction. Surfactant-like properties of reactants or products.Add a small amount of brine or a different organic solvent. Centrifugation can also be effective in breaking emulsions.
Difficulty in crystallization. The product may be an oil or have impurities inhibiting crystallization.Try different crystallization solvents or solvent mixtures. Seed crystals can also be used to induce crystallization. If crystallization fails, column chromatography is a common alternative for purification.
Co-elution of impurities during column chromatography. Similar polarity of the product and impurities.Optimize the solvent system for chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Base Addition: Add a suitable base (e.g., pyridine, triethylamine, or an excess of the amine reactant) to the solution.

  • Cooling: Cool the reaction mixture to the desired temperature (often 0 °C to control the initial exothermic reaction).

  • Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride (1.0 - 1.2 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a dilute acid solution. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Logical Flow of Sulfonamide Synthesis

G General Sulfonamide Synthesis Workflow start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_base Add Base dissolve_amine->add_base cool_mixture Cool to 0 °C add_base->cool_mixture add_sulfonyl_chloride Slowly Add Sulfonyl Chloride cool_mixture->add_sulfonyl_chloride monitor_reaction Monitor Reaction (TLC, LC-MS) add_sulfonyl_chloride->monitor_reaction workup Aqueous Workup & Extraction monitor_reaction->workup purification Purify Product (Crystallization/Chromatography) workup->purification end Final Product purification->end

Caption: A typical experimental workflow for sulfonamide synthesis.

This technical support guide provides a starting point for troubleshooting low conversion rates in sulfonamide synthesis. For more specific issues, consulting detailed literature for the particular class of sulfonamides being synthesized is always recommended.

References

Technical Support Center: Removal of Unreacted Isobutylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the removal of unreacted isobutylsulfamoyl chloride from your reaction mixtures. This guide provides practical advice, detailed protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high product purity.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of your product after a reaction with this compound.

Q1: Why is it crucial to remove unreacted this compound from my product?

A1: Unreacted this compound is a reactive compound that can cause several problems during product workup, purification, and storage.[1] It can hydrolyze to form isobutylsulfamic acid and hydrochloric acid (HCl), which can lower the pH of your sample and potentially degrade acid-sensitive products.[1] Furthermore, its reactivity with nucleophilic functional groups can lead to the formation of impurities during chromatography (e.g., reaction with alcohol-based eluents) or upon storage.[1]

Q2: What are the primary methods for removing unreacted this compound?

A2: The most effective strategies involve quenching the unreacted this compound to convert it into more easily removable, water-soluble byproducts. The main approaches are:

  • Aqueous Workup: This involves washing the reaction mixture with water or aqueous base solutions to hydrolyze the sulfamoyl chloride, followed by liquid-liquid extraction.[1][2]

  • Nucleophilic Quenching: A nucleophile, such as an amine, is added to the reaction mixture to react with the excess this compound, forming a stable, easily removable adduct.

  • Chromatography: Direct purification of the crude reaction mixture by column chromatography can separate the desired product from unreacted this compound and its byproducts.[3][4] This is often performed after an initial quenching and workup step.[1]

  • Recrystallization: This technique can be effective for purifying solid products, leaving the unreacted sulfamoyl chloride and its byproducts in the mother liquor.[2][3]

Q3: My organic layer is acidic after an aqueous workup. What is the cause and how can I fix it?

A3: The acidity is likely due to the hydrolysis of this compound, which produces isobutylsulfamic acid and HCl.[1] To resolve this, wash the organic layer thoroughly with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][5][6] This will neutralize the acids and convert them into their corresponding salts, which are more soluble in the aqueous layer and can be easily removed. Ensure you wash until a neutral pH is achieved in the aqueous layer.

Q4: I'm observing an oiling out or crystallization failure of my product. Could residual this compound be the cause?

A4: Yes, impurities, including unreacted this compound and its byproducts, can interfere with crystallization.[3] If your product is an oil when it should be a solid, it is a strong indicator of impurities.[7] A thorough aqueous workup to remove residual reagents and byproducts is recommended before attempting crystallization again.[5] If the issue persists, purification by column chromatography may be necessary to isolate the desired product.[3]

Q5: Can I use Thin-Layer Chromatography (TLC) to monitor the removal of this compound?

A5: Yes, TLC is a valuable tool for monitoring the progress of the removal of this compound.[1] this compound is a relatively non-polar compound and will have a higher Rf value than its more polar hydrolysis product (isobutylsulfamic acid) or the desired sulfonamide product.[3] By spotting the crude reaction mixture and the organic layer after each wash, you can visually track the disappearance of the this compound spot.

Comparison of Removal Methods

The following table provides a qualitative comparison of the common methods for removing unreacted this compound.

MethodAdvantagesDisadvantagesBest Suited For
Aqueous Workup Simple, inexpensive, and effective at removing water-soluble byproducts.May not be suitable for water-soluble or water-sensitive products. Can lead to emulsion formation.Water-insoluble and water-stable products.
Nucleophilic Quench Can be highly efficient and specific. Can be tailored to the specific reaction.The quenching agent and its adduct may require removal in a subsequent step.Reactions where a simple aqueous workup is insufficient or when the product is sensitive to hydrolysis.
Column Chromatography Can provide high purity product. Effective at separating compounds with different polarities.Can be time-consuming and requires larger volumes of solvent. Product loss can occur on the column.Products that are difficult to purify by other methods or when very high purity is required.
Recrystallization Can yield highly pure crystalline products.Only applicable to solid products. Product can be lost in the mother liquor.Solid products that have significantly different solubility profiles from the impurities.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed for the removal of unreacted this compound from a reaction mixture where the desired product is soluble in an organic solvent and stable to water and weak bases.

  • Quenching: Slowly add the reaction mixture to a separatory funnel containing deionized water.

  • Extraction: If the reaction was performed in a water-miscible solvent, add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][5] Continue washing until the evolution of gas ceases, indicating that all acidic byproducts have been neutralized. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[2][5] This helps to remove residual water and break up any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification: If necessary, the crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Amine Quench Followed by Acidic Wash

This protocol is useful when a more reactive quenching agent is desired to ensure complete removal of the this compound.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a primary or secondary amine (e.g., 1-2 equivalents of butylamine or morpholine) to the reaction mixture and stir for 30-60 minutes. This will convert the unreacted this compound into a more polar and basic sulfonamide.

  • Extraction: Transfer the reaction mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[2][5] This will protonate the excess amine and the newly formed sulfonamide, extracting them into the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid.

  • Brine Wash: Wash the organic layer with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Filtration and Concentration: Filter and concentrate the organic solvent to yield the crude product.

  • Further Purification: Proceed with column chromatography or recrystallization if needed.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G start1 Start: Crude Reaction Mixture quench1 Quench with Water start1->quench1 extract1 Extract with Organic Solvent quench1->extract1 wash_bicarb Wash with sat. NaHCO3 extract1->wash_bicarb wash_brine1 Wash with Brine wash_bicarb->wash_brine1 dry1 Dry over Anhydrous Salt wash_brine1->dry1 concentrate1 Concentrate dry1->concentrate1 purify1 Further Purification (Optional) concentrate1->purify1 end1 End: Purified Product purify1->end1

Caption: Workflow for Standard Aqueous Workup.

G start2 Start: Crude Reaction Mixture quench2 Quench with Amine start2->quench2 extract2 Extract with Organic Solvent & Water quench2->extract2 wash_acid Wash with 1M HCl extract2->wash_acid wash_bicarb2 Wash with sat. NaHCO3 wash_acid->wash_bicarb2 wash_brine2 Wash with Brine wash_bicarb2->wash_brine2 dry2 Dry over Anhydrous Salt wash_brine2->dry2 concentrate2 Concentrate dry2->concentrate2 purify2 Further Purification (Optional) concentrate2->purify2 end2 End: Purified Product purify2->end2

Caption: Workflow for Amine Quench and Acidic Wash.

References

Technical Support Center: Isobutylsulfamoyl Chloride Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isobutylsulfamoyl chloride. The information is designed to address specific issues that may be encountered during the reaction workup and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for quenching a reaction involving this compound?

A1: this compound is a reactive compound that is sensitive to moisture. The reaction should be quenched by slowly and carefully adding the reaction mixture to a cold (0-10 °C) aqueous solution, such as ice-water or a cold saturated aqueous solution of sodium bicarbonate.[1] This process neutralizes any remaining reactive species and acidic byproducts like HCl. Vigorous stirring is recommended to ensure efficient mixing and to manage any exotherm.[2]

Q2: My product, this compound, appears to be hydrolyzing during the aqueous workup. How can I minimize this?

A2: While sulfonyl chlorides are generally more stable to hydrolysis than acid chlorides, decomposition can still occur.[3] To minimize hydrolysis:

  • Use cold (0-5 °C) aqueous solutions for all washing steps.

  • Minimize the contact time between the organic layer containing the product and the aqueous phase.

  • Promptly separate the layers after each wash.

  • Consider using a saturated brine solution for the final wash to help remove dissolved water from the organic layer before drying.

Q3: I am observing a low yield after the workup. What are the potential causes?

A3: Low yields can result from several factors:

  • Incomplete reaction: Ensure the initial reaction has gone to completion before starting the workup.

  • Hydrolysis of the product: As mentioned in Q2, prolonged exposure to water can lead to product loss.

  • Product solubility in the aqueous layer: this compound may have some solubility in the aqueous phase, especially if the pH is not controlled. Ensure the aqueous layer is saturated with salt (brine wash) to decrease the solubility of the organic product.

  • Mechanical losses: Be careful during transfers and separations to avoid losing material.

Q4: How can I effectively purify crude this compound?

A4: For liquid sulfamoyl chlorides like this compound, purification can be challenging.[4]

  • Aqueous Workup: A thorough aqueous workup as described in the experimental protocol is the first step. This involves sequential washing with dilute acid, water, saturated sodium bicarbonate solution, and brine to remove impurities.[5]

  • Drying: The organic solution must be thoroughly dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Careful removal of the solvent under reduced pressure is crucial.

  • Distillation: If further purification is needed, vacuum distillation can be employed. However, this should be done with care as heating can cause decomposition.[6]

  • Chromatography: While possible, flash column chromatography on silica gel can sometimes lead to hydrolysis of the sulfamoyl chloride. If this method is used, it should be performed quickly with dry solvents.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Formation of a persistent emulsion during extraction. - High concentration of salts or polar byproducts. - Vigorous shaking of the separatory funnel.- Add saturated brine to the separatory funnel to help break the emulsion. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Filter the entire mixture through a pad of Celite.
The organic layer remains colored (e.g., yellow or brown) after aqueous washes. - Presence of colored impurities from the starting materials or side reactions.- Wash the organic layer with a dilute solution of sodium bisulfite or sodium thiosulfate to remove certain colored impurities. - Consider a charcoal treatment of the organic solution followed by filtration.
The final product is an oil instead of the expected liquid, or it appears viscous and impure. - Residual solvent (e.g., chlorinated solvents can be difficult to remove completely). - Presence of non-volatile impurities or oligomeric side products.[3]- Co-evaporate the product with a lower-boiling solvent like hexane or pentane to help azeotropically remove higher-boiling solvents. - If the product is thermally stable, consider purification by vacuum distillation. - Attempt purification via a silica gel plug, eluting with a non-polar solvent.
The pH of the aqueous layer is difficult to neutralize during the bicarbonate wash. - A significant amount of acidic byproduct (e.g., HCl) was generated in the reaction.- Add the saturated sodium bicarbonate solution slowly and in portions, with careful venting of the separatory funnel to release any evolved CO2 gas. - Ensure an adequate amount of bicarbonate solution is used to fully neutralize the acid.

Experimental Protocol: General Workup Procedure

This protocol is a general guideline for the workup of a reaction to synthesize this compound. The specific volumes and number of washes may need to be optimized based on the reaction scale and the nature of the impurities.

Step Parameter Value/Range Notes
1. Quenching Temperature0 - 10 °CSlowly add the reaction mixture to a vigorously stirred, cold saturated aqueous NaHCO₃ solution or ice-water.
Stirring Time15 - 30 minutesEnsure complete neutralization of acidic byproducts.
2. Extraction SolventDichloromethane or Ethyl AcetateTransfer the quenched mixture to a separatory funnel and extract the product into the organic layer.
Number of Extractions2 - 3If the product has some aqueous solubility, multiple extractions of the aqueous layer may be necessary.
3. Washing 1st Wash0.1 M HCl (optional)To remove any basic impurities. Perform this wash quickly to minimize acid-catalyzed hydrolysis.
2nd WashWaterTo remove water-soluble impurities.
3rd WashSaturated NaHCO₃To ensure complete removal of acidic species.
4th WashBrineTo remove the bulk of the dissolved water from the organic layer.
4. Drying Drying AgentAnhydrous Na₂SO₄ or MgSO₄Dry the organic layer for at least 15-30 minutes.
5. Filtration & Concentration FiltrationFilter off the drying agent.
ConcentrationRotary EvaporatorRemove the solvent under reduced pressure. Avoid excessive heating.
6. Purification (Optional) MethodVacuum DistillationIf the crude product requires further purification.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow This compound Workup Troubleshooting cluster_start Initial Observation cluster_issues Problem Identification cluster_solutions Potential Solutions cluster_outcome Outcome start Problem Encountered During Workup emulsion Emulsion Formation start->emulsion low_yield Low Product Yield start->low_yield colored_product Colored Product start->colored_product oily_residue Oily/Impure Residue start->oily_residue sol_emulsion Add Brine / Gentle Mixing / Filter through Celite emulsion->sol_emulsion sol_yield Check Reaction Completion / Minimize Water Contact / Brine Wash low_yield->sol_yield sol_color Wash with NaHSO₃ / Charcoal Treatment colored_product->sol_color sol_oil Co-evaporation / Vacuum Distillation / Silica Plug oily_residue->sol_oil success Problem Resolved sol_emulsion->success sol_yield->success sol_color->success sol_oil->success fail Further Investigation Needed success->fail If problem persists

Caption: Troubleshooting workflow for this compound workup.

References

Validation & Comparative

Navigating the Reaction Landscape: A Comparative ¹H NMR Analysis of Isobutylsulfamoyl Chloride and its Amine Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of reaction components is paramount. This guide provides a comparative ¹H NMR analysis of isobutylsulfamoyl chloride and its reaction product with a primary amine, offering valuable insights for reaction monitoring and product identification.

The reaction of this compound with primary or secondary amines is a fundamental transformation in the synthesis of various sulfonamide-containing compounds, which are prevalent scaffolds in medicinal chemistry. Monitoring the progress of this reaction and confirming the structure of the resulting N-substituted isobutylsulfamide can be efficiently achieved using ¹H NMR spectroscopy. This guide presents a clear comparison of the ¹H NMR spectral features of the starting material and a representative product, N-benzyl-isobutylsulfamide, supported by predicted spectral data.

¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound and its derivative, N-benzyl-isobutylsulfamide. This data provides a quantitative basis for distinguishing between the reactant and the product.

CompoundProton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
This compound a1.05Doublet6.86H
b2.20Multiplet-1H
c3.40Doublet6.62H
N-Benzyl-isobutylsulfamide a'0.95Doublet6.76H
b'1.90Multiplet-1H
c'2.85Triplet (coupled to NH)6.52H
d'4.30Doublet (coupled to NH)6.02H
e'4.90 (broad)Triplet6.0, 6.51H
f'7.25-7.40Multiplet-5H

Experimental Protocols

A representative experimental protocol for the synthesis and subsequent ¹H NMR analysis of an N-substituted isobutylsulfamide is provided below.

Synthesis of N-Benzyl-isobutylsulfamide:

  • To a solution of benzylamine (1.1 equivalents) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 equivalents) as a base.

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-isobutylsulfamide.

¹H NMR Sample Preparation and Analysis:

  • Dissolve approximately 5-10 mg of the purified product in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Process the spectrum to determine chemical shifts, multiplicities, coupling constants, and integrations of the signals.

Reaction Workflow and ¹H NMR Analysis Logic

The following diagram illustrates the workflow for the reaction of this compound with a primary amine and the subsequent analysis of the product using ¹H NMR spectroscopy.

Reaction_Workflow cluster_reaction Reaction cluster_product Product cluster_analysis Analysis cluster_data Data Interpretation Iso Isobutylsulfamoyl Chloride Reaction Sulfonamide Formation Iso->Reaction Amine Primary Amine (e.g., Benzylamine) Amine->Reaction Product N-substituted Isobutylsulfamide Reaction->Product NMR ¹H NMR Spectroscopy Product->NMR Interpretation Compare Spectra: - Disappearance of  reactant signals - Appearance of  product signals NMR->Interpretation

Caption: Reaction workflow from reactants to product and subsequent ¹H NMR analysis.

A Researcher's Guide to Interpreting Mass Spectrometry Data of Sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structural information gleaned from mass spectrometry is pivotal. This guide provides a comparative analysis of the mass spectrometry data for common sulfonyl chloride derivatives, offering insights into their fragmentation patterns under different ionization techniques. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the characterization of this important class of organic compounds.

Comparative Analysis of Mass Spectra

The fragmentation of sulfonyl chloride derivatives in mass spectrometry is highly dependent on the ionization method employed. Electron Ionization (EI), a hard ionization technique, typically induces extensive fragmentation, providing rich structural information. In contrast, soft ionization techniques like Electrospray Ionization (ESI) are gentler, often yielding the molecular ion with minimal fragmentation, which is useful for molecular weight determination.

This guide focuses on the interpretation of data obtained from both EI and ESI mass spectrometry for three representative sulfonyl chloride derivatives: Benzenesulfonyl chloride, p-Toluenesulfonyl chloride, and Methanesulfonyl chloride.

Electron Ionization (EI) Mass Spectrometry Data

Under electron ionization, sulfonyl chlorides undergo characteristic fragmentation pathways. The most common cleavages involve the loss of the chlorine atom, the sulfonyl group (SO2), or the entire sulfonyl chloride moiety. The relative abundance of the resulting fragment ions provides a fingerprint for each molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Relative Intensities
Benzenesulfonyl chloride C₆H₅ClO₂S176.62176 (M⁺, 8.7%), 141 ([M-Cl]⁺, 36.1%), 111, 77 ([C₆H₅]⁺, 100%), 51
p-Toluenesulfonyl chloride C₇H₇ClO₂S190.65190 (M⁺), 155 ([M-Cl]⁺), 91 ([C₇H₇]⁺, 100%), 65
Methanesulfonyl chloride CH₃ClO₂S114.55114 (M⁺), 79 ([M-Cl]⁺), 49, 35/37 (Cl⁺)

Data sourced from NIST Mass Spectrometry Data Center.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical protocols for the analysis of sulfonyl chloride derivatives using both GC-EI-MS and LC-ESI-MS.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable sulfonyl chlorides.

1. Sample Preparation:

  • Dissolve the sulfonyl chloride derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards and include an appropriate internal standard.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 30-300.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) Protocol

This protocol is applicable for the analysis of a broader range of sulfonyl chloride derivatives, including those that are less volatile or thermally labile.

1. Sample Preparation:

  • Dissolve the sulfonyl chloride derivative in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a concentration of 10-100 µg/mL.[1]

  • Due to the reactivity of sulfonyl chlorides with water and alcohols, aprotic solvents may be preferred for initial dissolution, followed by dilution in the mobile phase immediately before analysis.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[2]

2. LC-MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 5% B to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Scan Range: m/z 50-500.

Visualization of Key Processes

To further aid in the understanding of the analytical process and data interpretation, the following diagrams illustrate the experimental workflow and a common fragmentation pathway.

experimental_workflow Experimental Workflow for Sulfonyl Chloride Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation dissolution Dissolution in appropriate solvent dilution Dilution to working concentration dissolution->dilution filtration Filtration (for LC-MS) dilution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (GC or LC) injection->separation ionization Ionization (EI or ESI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection mass_spectrum Generation of Mass Spectrum detection->mass_spectrum fragmentation_analysis Fragmentation Pattern Analysis mass_spectrum->fragmentation_analysis structure_elucidation Structure Elucidation fragmentation_analysis->structure_elucidation

Caption: A generalized workflow for the analysis of sulfonyl chloride derivatives by mass spectrometry.

fragmentation_pathway General EI Fragmentation of Aromatic Sulfonyl Chlorides M [Ar-SO₂Cl]⁺˙ (Molecular Ion) M_minus_Cl [Ar-SO₂]⁺ (Loss of Cl) M->M_minus_Cl - Cl SO2Cl_ion [SO₂Cl]⁺ M->SO2Cl_ion - Ar Ar_SO2_ion [ArSO₂]⁺ M->Ar_SO2_ion - Cl Ar_ion [Ar]⁺ (Loss of SO₂) M_minus_Cl->Ar_ion - SO₂

Caption: A simplified representation of the major fragmentation pathways for aromatic sulfonyl chlorides under Electron Ionization.

References

A Comparative Guide to Sulfamoylating Agents: Isobutylsulfamoyl Chloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfamoyl group (-SO₂NH₂) is a critical transformation in medicinal chemistry, as this functional group is a key component in a wide array of therapeutic agents. The choice of sulfamoylating agent can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of Isobutylsulfamoyl Chloride with other common sulfamoylating agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research and development needs.

Performance Comparison of Sulfamoylating Agents

The selection of a sulfamoylating agent is often a trade-off between reactivity, stability, and functional group tolerance. The following table summarizes the performance of this compound and its common alternatives in the sulfamoylation of a representative primary amine, benzylamine, and a representative alcohol, phenol.

Sulfamoylating AgentSubstrateReaction ConditionsYield (%)Reference
This compound BenzylamineEt₃N, CH₂Cl₂[Data not explicitly found in searches, estimated to be in the typical range for sulfonyl chlorides with primary amines]
PhenolPyridine, 0 °C to rt[Data not explicitly found in searches, estimated based on general reactivity]
Chlorosulfonyl Isocyanate (CSI) Benzylamine1. CH₂Cl₂, 0 °C; 2. H₂OGood to Excellent[1]
PhenolToluene, 80 °CGood to Excellent[2]
Burgess Reagent BenzylamineNot a primary application-
PhenolToluene, 80 °C33% (phenol product), 47% (sulfamic acid deriv.)[2]
Sulfuryl Chloride / Ammonia Benzylamine1. SO₂Cl₂, Et₂O; 2. NH₃Good[3]
Phenol1. SO₂Cl₂, Lewis Acid; 2. NH₃High (for chlorination)[4]

Note: Direct comparative yield data for this compound under the specified conditions was not available in the searched literature. The yields for other agents are based on reported examples which may have different substrate-specific optimizations.

In-Depth Look at Sulfamoylating Agents

This compound

This compound is a versatile reagent for the introduction of the isobutylsulfamoyl group. The isobutyl group can modulate the pharmacokinetic properties of a drug candidate, such as lipophilicity and metabolic stability.

Advantages:

  • Provides a specific N-substituted sulfamoyl moiety.

  • Generally good reactivity with primary and secondary amines.

Limitations:

  • May require basic conditions that are not compatible with sensitive substrates.

  • Limited data on direct comparison with other agents.

Chlorosulfonyl Isocyanate (CSI)

CSI is a highly reactive and versatile reagent that can be used to synthesize a variety of sulfamoyl-containing compounds.[1] It reacts readily with nucleophiles at the isocyanate carbon, followed by reaction at the sulfonyl chloride.[1]

Advantages:

  • High reactivity allows for rapid reactions.

  • Can be used to generate unsubstituted sulfamoyl chloride in situ.[5]

Limitations:

  • High reactivity can lead to low selectivity with polyfunctional substrates.

  • Highly corrosive and moisture-sensitive, requiring careful handling.[5]

Burgess-Type Reagents

The Burgess reagent and its analogs are known for their mildness and are particularly useful for the dehydration of alcohols.[6][7] They can also be used for the formation of sulfamidates from diols and have shown utility in the sulfamoylation of phenols.[2][8]

Advantages:

  • Mild reaction conditions, often avoiding the need for strong bases.

  • Can exhibit high selectivity, for instance, in the reaction with diols.[9]

Limitations:

  • Not a direct agent for introducing a simple sulfamoyl group.

  • Can lead to unexpected side products, as seen with α-ketols.[2]

Sulfuryl Chloride and Ammonia

This classical two-step approach involves the initial reaction of a substrate with sulfuryl chloride, followed by ammonolysis. It is a cost-effective method for the synthesis of unsubstituted sulfonamides.

Advantages:

  • Readily available and inexpensive reagents.

  • Effective for the synthesis of simple sulfonamides.

Limitations:

  • The high reactivity of sulfuryl chloride can lead to chlorination of activated aromatic rings.[4]

  • Requires handling of gaseous ammonia.

Experimental Protocols

The following are generalized protocols for the use of the discussed sulfamoylating agents. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Sulfamoylation of an Amine using this compound
  • To a solution of the amine (1.0 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of this compound (1.1 equiv) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sulfamoylation of an Alcohol using a Burgess-Type Reagent
  • To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., toluene) at room temperature, add the Burgess-type reagent (1.2 equiv) in one portion.[2]

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Mandatory Visualizations

Signaling Pathway: JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cascade involved in cellular proliferation, differentiation, and immune response. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Sulfamoyl-containing molecules are being investigated as potential inhibitors of this pathway.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 8. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The JAK-STAT signaling cascade from cytokine binding to gene transcription.

Experimental Workflow: Comparison of Sulfamoylating Agents

This workflow outlines a systematic approach to compare the efficacy of different sulfamoylating agents for a specific substrate.

Experimental_Workflow Workflow for Comparing Sulfamoylating Agents cluster_planning 1. Planning & Preparation cluster_execution 2. Reaction Execution cluster_analysis 3. Analysis & Comparison cluster_conclusion 4. Conclusion select_substrate Select Substrate (Amine or Alcohol) select_agents Select Sulfamoylating Agents (this compound, CSI, etc.) select_substrate->select_agents design_rxns Design Reaction Conditions (Solvent, Base, Temperature) select_agents->design_rxns run_reactions Perform Parallel Reactions design_rxns->run_reactions monitor_progress Monitor Reactions (TLC, LC-MS) run_reactions->monitor_progress workup Work-up & Purification monitor_progress->workup characterize Characterize Products (NMR, MS) workup->characterize calculate_yield Calculate Yields characterize->calculate_yield compare_results Compare Performance (Yield, Purity, Selectivity) calculate_yield->compare_results select_optimal Select Optimal Agent compare_results->select_optimal

References

A Comparative Guide to Sulfonamide Synthesis: Isobutylsulfamoyl Chloride vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, is a cornerstone of medicinal chemistry. The traditional and most direct route involves the use of sulfonyl chlorides. This guide provides a comprehensive comparison of sulfonamide synthesis using isobutylsulfamoyl chloride against prominent alternative methods, supported by experimental considerations and data.

Executive Summary

The choice of synthetic route for sulfonamide synthesis hinges on a balance of factors including substrate scope, reaction conditions, scalability, safety, and environmental impact. While the use of this compound represents a classical and often high-yielding approach, modern alternatives offer advantages in terms of milder conditions, reduced hazardous byproducts, and broader functional group tolerance. This guide will delve into the specifics of each method to inform your synthetic strategy.

Comparison of Synthetic Methodologies

The following table summarizes the key performance characteristics of the most common techniques employed for sulfonamide synthesis.

MethodKey ReagentsTypical YieldPurityReaction TimeKey AdvantagesKey Limitations
This compound This compound, Amine, Base (e.g., Pyridine, Triethylamine)HighHigh1-6 hoursReadily available starting materials, generally high yields, well-established and understood reaction.[1]Generates HCl byproduct requiring a base, sulfonyl chloride can be moisture-sensitive, may not be suitable for sensitive substrates.[2]
Sulfonyl Fluorides Sulfonyl fluoride, Amine, Activator (e.g., Ca(NTf2)2)Good to HighHigh1-12 hoursLess moisture-sensitive than sulfonyl chlorides, broader functional group tolerance.Often requires an activating agent, may have slower reaction kinetics compared to sulfonyl chlorides.
DABSO as SO₂ Surrogate Aryl/Alkyl halide, DABSO, Amine, Catalyst (e.g., Pd, Cu)Good to HighHigh6-24 hoursAvoids the use of gaseous SO₂, broad substrate scope including aryl and heteroaryl halides.[3]Often requires a transition metal catalyst and specific ligands, can be a multi-step one-pot process.
Oxidative Coupling of Thiols Thiol, Amine, Oxidant (e.g., NaDCC·2H₂O)Good to HighHigh1-8 hoursReadily available starting materials, can be performed under mild and environmentally friendly conditions.[4]Requires an oxidant, potential for over-oxidation or side reactions depending on the substrate and oxidant.
From Sulfonic Acids/Salts Sulfonic acid/salt, Amine, Activating agent (e.g., TCCA)Good to HighHigh1-4 hoursUtilizes readily available sulfonic acids, can be performed under microwave irradiation for rapid synthesis.Requires an activating agent to convert the sulfonic acid to a reactive intermediate.

Experimental Protocols

Synthesis of N-Phenylisobutylsulfonamide using this compound

This protocol describes a typical procedure for the synthesis of a sulfonamide from this compound and aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of aniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq) at 0 °C (ice bath).

  • Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Alternative Synthesis: Oxidative Coupling of Isobutylthiol and Aniline

This protocol provides a greener alternative to the traditional method.

Materials:

  • Isobutylthiol (1.0 eq)

  • Aniline (2.0 eq)

  • Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (1.5 eq)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve isobutylthiol (1.0 eq) and aniline (2.0 eq) in ethanol.

  • Add an aqueous solution of sodium dichloroisocyanurate dihydrate (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by filtration to remove solid byproducts.

  • The filtrate is then concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Sulfonamide_Synthesis_Workflow cluster_isobutylsulfamoyl_chloride Method 1: this compound cluster_oxidative_coupling Method 2: Oxidative Coupling start1 This compound + Aniline reaction1 Reaction in DCM with Pyridine start1->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Purification workup1->purification1 product1 N-Phenylisobutylsulfonamide purification1->product1 start2 Isobutylthiol + Aniline reaction2 Oxidation with NaDCC·2H₂O in Ethanol/Water start2->reaction2 workup2 Filtration & Extraction reaction2->workup2 purification2 Purification workup2->purification2 product2 N-Phenylisobutylsulfonamide purification2->product2

Caption: Comparative workflow of sulfonamide synthesis.

Signaling_Pathway cluster_main General Sulfonamide Synthesis Logic Sulfonyl_Chloride Sulfonyl Chloride (e.g., this compound) Sulfonamide Sulfonamide Product Sulfonyl_Chloride->Sulfonamide Amine Primary or Secondary Amine Amine->Sulfonamide Base Base (e.g., Pyridine) HCl_byproduct HCl byproduct Base->HCl_byproduct Neutralizes Sulfonamide->HCl_byproduct forms

Caption: Logical relationship in traditional sulfonamide synthesis.

Safety and Handling Considerations

This compound and other Sulfonyl Chlorides:

  • Hazards: Sulfonyl chlorides are typically corrosive, lachrymatory, and moisture-sensitive. They can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

  • Handling: Always handle sulfonyl chlorides in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents. Keep containers tightly sealed.

  • Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.

Alternative Reagents:

  • DABSO: While a safer alternative to gaseous sulfur dioxide, it should still be handled with care in a fume hood.

  • Oxidants (e.g., NaDCC·2H₂O): These are oxidizing agents and should be stored away from flammable materials.

  • Catalysts (e.g., Palladium, Copper): Handle with care, as some metal catalysts can be toxic.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

Conclusion

The synthesis of sulfonamides using this compound remains a robust and high-yielding method, particularly for routine applications. However, for substrates with sensitive functional groups or when aiming for more environmentally benign processes, alternative methods such as oxidative coupling or the use of sulfonyl fluorides present compelling advantages. The choice of the optimal synthetic route will ultimately be dictated by the specific requirements of the target molecule, available resources, and desired green chemistry metrics. This guide provides the foundational knowledge for making an informed decision in the design and execution of sulfonamide synthesis.

References

A Comparative Guide to Analytical Methods for Characterizing Isobutylsulfamoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of isobutylsulfamoyl chloride and its derivatives is crucial for ensuring purity, stability, and overall quality in drug development and chemical research. This guide provides a comparative overview of key analytical techniques, offering insights into their principles, experimental protocols, and the nature of the data they provide.

Overview of Analytical Techniques

A multi-faceted analytical approach is often necessary for the comprehensive characterization of this compound derivatives. This typically involves a combination of chromatographic and spectroscopic methods to elucidate the structure, quantify the compound and its impurities, and assess its physicochemical properties. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Chromatographic Methods: HPLC and GC-MS

Chromatographic techniques are fundamental for separating this compound derivatives from reaction mixtures, degradation products, and other impurities. The choice between HPLC and GC-MS largely depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of sulfamoyl chloride derivatives, particularly those that are non-volatile or thermally labile.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for volatile and thermally stable derivatives. Sulfonyl chlorides can sometimes be prone to degradation at the high temperatures used in GC, which may necessitate derivatization to form more stable compounds, such as sulfonamides, for accurate quantitative analysis.[1]

Comparison of Chromatographic Methods
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Applicability Wide range of compounds, including non-volatile and thermally labile derivatives.Volatile and thermally stable compounds. Derivatization may be required for less stable derivatives.[1]
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (LC-MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).
Sample Preparation Dissolution in a suitable solvent. Derivatization can be used to enhance detection.Dissolution in a volatile solvent. Derivatization to improve volatility and thermal stability may be necessary.
Key Information Purity, quantification, separation of non-volatile impurities.Identification of volatile components, structural elucidation through fragmentation patterns, quantification.
Experimental Protocols

HPLC Method for Sulfonyl Chloride Derivatives

A general reverse-phase HPLC method can be employed for the analysis of this compound derivatives.

  • Column: C18-bonded silica column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for MS compatibility) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) or Mass Spectrometry (LC-MS) for enhanced specificity and identification.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

GC-MS Method for Sulfonyl Chloride Derivatives

For volatile derivatives, a standard GC-MS protocol can be followed.

  • Column: A non-polar or medium-polarity capillary column (e.g., RTX-5MS, 30 m x 0.25 mm ID x 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C).[2]

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. If derivatization is needed, react the sulfamoyl chloride with an amine (e.g., diethylamine) to form a more stable sulfonamide.[1]

Spectroscopic Methods: NMR and IR

Spectroscopic techniques provide detailed structural information, which is essential for confirming the identity of this compound derivatives and for elucidating the structure of any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Quantitative NMR (qNMR) can also be used as a primary method for determining the purity of a substance without the need for a specific reference standard of the same compound.

Infrared (IR) Spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the sulfonyl chloride group (S=O and S-Cl bonds) and other functional groups in the molecule.

Comparison of Spectroscopic Methods
FeatureNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Principle Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Absorption of infrared radiation, causing molecular vibrations (stretching and bending).
Applicability Provides detailed structural information for soluble compounds.Applicable to solids, liquids, and gases for functional group identification.
Key Information Unambiguous structure elucidation, stereochemistry, quantification (qNMR).Presence of functional groups (e.g., S=O, N-H, C-H).
Sample Preparation Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).Neat sample (liquid), KBr pellet or nujol mull (solid), or in solution.
Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)

  • Solvent: A suitable deuterated solvent in which the compound is soluble and stable (e.g., Chloroform-d, DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters to note are the chemical shifts (δ) in ppm, the integration of signals, and the coupling constants (J) in Hz.

  • ¹³C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon atom.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

Infrared (IR) Spectroscopy

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids: The solid can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet, or prepared as a mull with Nujol.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Spectral Data

The following table summarizes the expected characteristic spectral data for a generic this compound derivative. Actual values will vary depending on the specific substitution pattern.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the isobutyl group protons (e.g., a doublet for the CH₃ groups, a multiplet for the CH group, and a doublet for the CH₂ group). The chemical shifts of protons adjacent to the sulfamoyl group will be downfield due to the electron-withdrawing effect.
¹³C NMR Resonances for the carbon atoms of the isobutyl group and any other carbons in the derivative.
Mass Spectrometry (EI) The molecular ion peak (M⁺) may be observed. Common fragmentation patterns for alkylsulfonyl chlorides include the loss of Cl (M-35), SO₂ (M-64), and cleavage of the alkyl chain.
Infrared Spectroscopy Strong absorption bands for the asymmetric and symmetric stretching of the S=O group (typically in the range of 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹, respectively). A band for the S-Cl stretch may also be observed at lower wavenumbers.

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for the analytical characterization of this compound derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Isobutylsulfamoyl Chloride Derivative Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 1: A typical workflow for the HPLC analysis of an this compound derivative.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Isobutylsulfamoyl Chloride Derivative Derivatization Optional: Derivatize (e.g., with an amine) Sample->Derivatization Dissolution Dissolve in Volatile Solvent Sample->Dissolution Derivatization->Dissolution Injection Inject into GC-MS System Dissolution->Injection Separation Separation in Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Identification Library Search & Fragmentation Analysis MassSpectrum->Identification

Figure 2: A generalized workflow for the GC-MS analysis of a volatile this compound derivative.

Analytical_Relationships cluster_techniques Analytical Characterization Compound Isobutylsulfamoyl Chloride Derivative HPLC HPLC Compound->HPLC Purity & Quantification GCMS GC-MS Compound->GCMS Impurity ID & Structure NMR NMR Compound->NMR Structure Elucidation IR IR Compound->IR Functional Group Identification HPLC->NMR Fraction Collection for Structure ID GCMS->NMR Confirmatory Structure ID IR->NMR Complementary Structural Info

Figure 3: Logical relationships between analytical methods for comprehensive characterization.

Conclusion

The characterization of this compound derivatives requires a combination of analytical techniques to ensure a thorough understanding of the compound's identity, purity, and stability. HPLC and GC-MS are invaluable for separation and quantification, while NMR and IR spectroscopy provide essential structural information. The choice of methods and their specific protocols should be tailored to the properties of the derivative and the specific goals of the analysis. By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently assess the quality and characteristics of these important chemical entities.

References

Confirming the Sulfonyl Chloride Functional Group: An FT-IR Spectroscopy-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of functional groups is paramount. This guide provides a comprehensive comparison of using Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the presence of the sulfonyl chloride functional group, detailing its characteristic absorptions, potential interferences, and alternative analytical techniques.

The sulfonyl chloride (-SO₂Cl) group is a key reactive moiety in organic synthesis, serving as a precursor for sulfonamides, sulfonate esters, and other important sulfur-containing compounds. FT-IR spectroscopy offers a rapid and accessible initial method for identifying this functional group. The most prominent vibrational modes for a sulfonyl chloride are the asymmetric and symmetric stretching of the S=O bonds. These strong absorptions typically appear in a distinct region of the infrared spectrum.

FT-IR Spectral Characteristics of Sulfonyl Chlorides

The key to identifying a sulfonyl chloride functional group in an FT-IR spectrum lies in the strong absorptions arising from the sulfur-oxygen double bonds. The exact wavenumbers of these peaks are influenced by the electronic environment of the sulfonyl chloride, primarily whether it is attached to an aliphatic or an aromatic group, and by the presence of other electron-donating or electron-withdrawing substituents.

Type of Sulfonyl Chloride Asymmetric S=O Stretch (νas S=O) / cm⁻¹ Symmetric S=O Stretch (νs S=O) / cm⁻¹ S-Cl Stretch (ν S-Cl) / cm⁻¹
Aliphatic Sulfonyl Chlorides 1370 - 14101166 - 1204550 - 650
Example: Butane-1-sulfonyl chloride~1375~1168Not specified
Aromatic Sulfonyl Chlorides 1370 - 13851180 - 1195550 - 580
Example: p-Toluenesulfonyl chloride (Tosyl chloride)~1370~1180Not specified
Effect of Electron-Withdrawing Groups (e.g., -NO₂) on Aromatic Ring Higher frequency (closer to 1400 cm⁻¹)Higher frequency (closer to 1200 cm⁻¹)Not significantly affected
Effect of Electron-Donating Groups (e.g., -OCH₃) on Aromatic Ring Lower frequency (closer to 1370 cm⁻¹)Lower frequency (closer to 1180 cm⁻¹)Not significantly affected

Note: The S-Cl stretching vibration is generally weak and falls in the fingerprint region, making it less reliable for primary identification.

Distinguishing Sulfonyl Chlorides from Interfering Functional Groups

While the S=O stretching bands of sulfonyl chlorides are characteristic, other functional groups exhibit absorptions in similar regions, potentially leading to misinterpretation. A careful analysis of the entire spectrum is crucial for accurate identification.

Functional Group Characteristic Absorptions (cm⁻¹) that may overlap with Sulfonyl Chloride S=O Stretches Key Differentiating Features
Sulfones (R-SO₂-R') Asymmetric: 1300 - 1350Symmetric: 1120 - 1160Generally at lower wavenumbers than sulfonyl chlorides. The absence of a peak corresponding to the S-Cl stretch.
**Sulfonamides (R-SO₂-NR'₂) **Asymmetric: 1315 - 1370Symmetric: 1130 - 1170Presence of N-H stretching bands (for primary and secondary amides) around 3200-3400 cm⁻¹.
Sulfonate Esters (R-SO₂-OR') Asymmetric: 1335 - 1372Symmetric: 1168 - 1195Presence of C-O stretching bands.
Carboxylic Acids (R-COOH) Broad O-H stretch: 2500 - 3300C=O stretch: 1700 - 1725The C=O stretch is typically a single, very strong band. The broad O-H stretch is highly characteristic.
Ketones (R-CO-R') C=O stretch: 1705 - 1725A single, strong absorption band.

Alternative and Confirmatory Analytical Techniques

While FT-IR is an excellent initial screening tool, confirmation of the sulfonyl chloride functional group, especially in complex molecules or mixtures, often requires the use of other analytical methods.

Technique Principle Advantages for Sulfonyl Chloride Confirmation Disadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the chemical environment of atoms, allowing for unambiguous structure elucidation. ¹³C NMR can directly detect the carbon attached to the sulfonyl chloride group.Less sensitive than MS. Can be complex to interpret for large molecules. Sulfonyl chlorides can be reactive in some NMR solvents.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides the molecular weight of the compound and fragmentation patterns that can be characteristic of the sulfonyl chloride group (e.g., loss of SO₂Cl or Cl). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) can be a strong indicator.[1]Does not directly probe the functional group's vibrational modes. Isomeric compounds may have similar fragmentation patterns.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Complementary to FT-IR; S=O and S-Cl stretches are often strong and sharp in Raman spectra. Less interference from water, making it suitable for aqueous samples.Can be affected by sample fluorescence. Less commonly available than FT-IR in many laboratories.

Experimental Protocol: Acquiring an FT-IR Spectrum

The following are general procedures for obtaining an FT-IR spectrum of a solid or liquid sample. The specific parameters for the instrument should be optimized for the sample and the desired data quality.

For Solid Samples (KBr Pellet Method)
  • Sample Preparation: Dry the solid sample and spectroscopic grade potassium bromide (KBr) in an oven to remove any residual moisture.

  • Grinding: In a clean agate mortar and pestle, grind a small amount of the solid sample (typically 1-2 mg) until it is a fine, uniform powder.

  • Mixing: Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion of the sample in the KBr matrix.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected first and automatically subtracted from the sample spectrum.

For Liquid Samples (Neat Liquid/Thin Film Method)
  • Sample Application: Place a small drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Film Formation: Gently place a second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

  • Data Acquisition: Mount the salt plates in the sample holder of the FT-IR spectrometer. Collect a background spectrum with the empty salt plates before acquiring the sample spectrum.

For Attenuated Total Reflectance (ATR) FT-IR
  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact. For solid samples, a pressure clamp is often used to improve contact.

  • Data Acquisition: Acquire the FT-IR spectrum of the sample.

Logical Workflow for Functional Group Confirmation

The following diagram illustrates a logical workflow for the confirmation of a sulfonyl chloride functional group, starting with a preliminary FT-IR analysis and proceeding to more definitive techniques if necessary.

G Workflow for Sulfonyl Chloride Confirmation start Obtain FT-IR Spectrum of Sample check_peaks Presence of strong peaks in 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ regions? start->check_peaks no_peaks Sulfonyl chloride likely absent. Consider other functional groups. check_peaks->no_peaks No peaks_present Sulfonyl chloride potentially present. Proceed to check for interferences. check_peaks->peaks_present Yes check_interferences Analyze spectrum for interfering groups (Sulfones, Sulfonamides, Carbonyls). peaks_present->check_interferences interferences_absent High confidence in sulfonyl chloride presence. Consider confirmatory analysis if required. check_interferences->interferences_absent Absent/Clear interferences_present Ambiguous result. Proceed to confirmatory analysis. check_interferences->interferences_present Present/Ambiguous confirmatory_analysis Perform Confirmatory Analysis: - NMR Spectroscopy - Mass Spectrometry - Raman Spectroscopy interferences_absent->confirmatory_analysis Optional interferences_present->confirmatory_analysis final_confirmation Definitive Confirmation of Sulfonyl Chloride Functional Group confirmatory_analysis->final_confirmation

Caption: Logical workflow for sulfonyl chloride confirmation.

References

A Comparative Guide to the Reactivity of Aliphatic vs. Aromatic Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of aliphatic and aromatic sulfonyl chlorides, two important classes of reagents in organic synthesis and drug development. Understanding their relative reactivity is crucial for controlling reaction outcomes, optimizing conditions, and designing novel synthetic pathways. This document presents a comparative analysis supported by experimental data, detailed protocols for kinetic analysis, and visualizations of the underlying mechanistic principles.

Executive Summary

The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of the attached organic moiety. In general, aromatic sulfonyl chlorides have their reactivity modulated by substituents on the aromatic ring, with electron-withdrawing groups enhancing reactivity. Aliphatic sulfonyl chlorides are influenced by inductive and steric effects of the alkyl group. While direct comparisons under identical conditions are sparse in the literature, this guide collates available data to provide a clear comparative framework. Both classes of compounds typically react with nucleophiles via a concerted bimolecular nucleophilic substitution (SN2)-type mechanism at the sulfur atom.

Theoretical Framework: Factors Influencing Reactivity

The reaction of a sulfonyl chloride with a nucleophile (e.g., an amine to form a sulfonamide or an alcohol to form a sulfonate ester) proceeds through a nucleophilic attack on the electrophilic sulfur atom. The key factors governing the rate of this reaction are:

  • Electronic Effects: Electron-withdrawing groups attached to the sulfonyl moiety increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

  • Steric Effects: Bulky groups attached to the sulfonyl group can hinder the approach of the nucleophile, slowing down the reaction rate.

  • Leaving Group Ability: The chloride ion is a good leaving group, facilitating the substitution reaction.

Aromatic Sulfonyl Chlorides: The Hammett Relationship

The reactivity of substituted aromatic sulfonyl chlorides is well-described by the Hammett equation, which relates the reaction rate to the electronic properties of the substituents on the aromatic ring. The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value, as is generally observed for nucleophilic attack on sulfonyl chlorides, indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and decelerated by electron-donating groups (which have negative σ values). This is because electron-withdrawing groups help to stabilize the developing negative charge in the transition state.

Aliphatic Sulfonyl Chlorides: The Taft Equation

For aliphatic sulfonyl chlorides, the Taft equation is used to separate and quantify the influence of polar (inductive) and steric effects on reactivity. The equation is:

log(k/k₀) = ρσ + δEₛ

where:

  • k and k₀ are the rate constants for the substituted and reference reactant, respectively.

  • ρ* and σ* are the reaction and substituent constants for polar effects.

  • δ and Eₛ are the reaction and substituent constants for steric effects.

Generally, less sterically hindered aliphatic sulfonyl chlorides are expected to react more rapidly.

Comparative Reactivity: Quantitative Data

Table 1: Second-Order Rate Constants for Chloride-Chloride Exchange of Substituted Benzenesulfonyl Chlorides in Acetonitrile at 25°C [1]

Substituent (X) in X-C₆H₄SO₂Clσ (Hammett Constant)k (x 10⁻⁴ M⁻¹s⁻¹)
4-N(CH₃)₂-0.660.11
4-OCH₃-0.270.44
4-CH₃-0.170.67
H0.001.33
4-Cl+0.233.11
3-CF₃+0.4312.5
4-NO₂+0.7851.7

This data clearly illustrates the Hammett relationship: electron-withdrawing groups (e.g., -NO₂) significantly increase the rate of nucleophilic substitution, while electron-donating groups (e.g., -N(CH₃)₂) decrease it.

Table 2: Second-Order Rate Constants for Reactions of Selected Sulfonyl Chlorides with Nucleophiles

Sulfonyl ChlorideNucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)
p-Toluenesulfonyl ChloridePyridinium glycolateAcetonitrile201.15 x 10⁻³
p-Toluenesulfonyl ChloridePyridinium lactateAcetonitrile201.43 x 10⁻³
p-Toluenesulfonyl ChloridePyridinium mandelateAcetonitrile201.74 x 10⁻³

Data for aliphatic sulfonyl chlorides under these specific conditions were not available for direct comparison.

Reaction Mechanism and Visualization

Both aliphatic and aromatic sulfonyl chlorides react with nucleophiles, such as amines and alcohols, primarily through a concerted bimolecular nucleophilic substitution (SN2)-type mechanism at the sulfur atom. This involves the formation of a trigonal bipyramidal transition state.

Caption: General SN2 mechanism for the reaction of a sulfonyl chloride with a nucleophile.

The key difference in the transition states for aliphatic versus aromatic sulfonyl chlorides lies in the nature of the 'R' group and its influence on the stability of the transition state.

Caption: Factors influencing the transition state stability in aliphatic vs. aromatic systems.

Experimental Protocols for Kinetic Analysis

Determining the rate of reaction for sulfonyl chlorides is essential for a quantitative comparison of their reactivity. Below are detailed protocols for monitoring the kinetics of sulfonamide formation using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for the in-situ monitoring of the reaction by observing the disappearance of reactant signals and the appearance of product signals over time.

Materials:

  • Sulfonyl chloride (aliphatic or aromatic)

  • Amine nucleophile

  • Anhydrous deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the amine of known concentration in the deuterated solvent.

    • Accurately weigh the sulfonyl chloride into an NMR tube.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum of the sulfonyl chloride.

    • Inject a known volume of the amine stock solution into the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals. Use an automated acquisition program if available.[2][3]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Identify characteristic, well-resolved signals for one of the reactants and one of the products.

    • Integrate these signals in each spectrum. The concentration of the species is proportional to its integral value.

    • Plot the concentration of the reactant versus time.

    • Assuming pseudo-first-order conditions (if the amine is in large excess) or second-order kinetics, calculate the rate constant by fitting the data to the appropriate integrated rate law.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep1 Prepare amine stock solution prep2 Weigh sulfonyl chloride into NMR tube prep1->prep2 prep3 Equilibrate to temperature in spectrometer prep2->prep3 acq1 Acquire initial spectrum of sulfonyl chloride prep3->acq1 acq2 Inject amine solution and start acquisition series acq1->acq2 an1 Process spectra (FT, phasing, baseline) acq2->an1 an2 Integrate reactant and product signals an1->an2 an3 Plot concentration vs. time an2->an3 an4 Calculate rate constant an3->an4

Caption: Workflow for kinetic analysis of sulfonamide formation by NMR spectroscopy.

Kinetic Analysis by HPLC

This method involves quenching the reaction at different time points and analyzing the composition of the mixture by HPLC.

Materials:

  • Sulfonyl chloride

  • Amine nucleophile

  • Anhydrous reaction solvent (e.g., acetonitrile)

  • Quenching solution (e.g., a dilute acid in a solvent that precipitates the product or stops the reaction)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of the sulfonyl chloride and amine of known concentrations in the reaction solvent.

    • Place the amine solution in the thermostatted reaction vessel and allow it to reach the desired temperature.

  • Reaction and Quenching:

    • Initiate the reaction by adding the sulfonyl chloride stock solution to the amine solution. Start a timer immediately.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC. Develop a method that provides good separation of the reactant sulfonyl chloride, the amine, and the sulfonamide product.

    • Create a calibration curve for the sulfonyl chloride and/or the sulfonamide product using standards of known concentrations.

  • Data Analysis:

    • From the chromatograms, determine the concentration of the sulfonyl chloride remaining or the sulfonamide formed at each time point using the calibration curve.

    • Plot the concentration versus time and determine the rate constant using the appropriate integrated rate law.

HPLC_Workflow cluster_reaction Reaction cluster_hplc HPLC Analysis cluster_data Data Analysis react1 Equilibrate reactant solutions to temperature react2 Mix reactants and start timer react1->react2 react3 Withdraw and quench aliquots at time intervals react2->react3 hplc1 Analyze quenched samples by HPLC react3->hplc1 hplc2 Generate calibration curve hplc1->hplc2 data1 Determine concentration from chromatograms hplc2->data1 data2 Plot concentration vs. time data1->data2 data3 Calculate rate constant data2->data3

Caption: Workflow for kinetic analysis of sulfonamide formation by HPLC.

Conclusion

The reactivity of both aliphatic and aromatic sulfonyl chlorides is governed by a combination of electronic and steric factors, with their reactions typically proceeding through an SN2-type mechanism. Aromatic sulfonyl chlorides offer the advantage of tunable reactivity through the introduction of substituents on the aromatic ring, a feature that can be quantitatively predicted using the Hammett equation. Aliphatic sulfonyl chlorides, while less electronically tunable, can exhibit high reactivity, particularly when sterically unhindered.

For drug development professionals and researchers, the choice between an aliphatic and an aromatic sulfonyl chloride will depend on the specific synthetic requirements, including desired reactivity, steric tolerance of the substrate, and the potential for fine-tuning the electronic properties of the reagent. The experimental protocols provided in this guide offer a starting point for the quantitative evaluation of these reagents in specific applications.

References

Assessing the Purity of Synthesized Isobutylsulfamoyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the validity and reproducibility of experimental results, as well as the safety and efficacy of final drug products. Isobutylsulfamoyl chloride is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, alongside a comparative analysis with two common alternatives: tert-butylsulfamoyl chloride and cyclohexylsulfamoyl chloride.

Comparative Analysis of Sulfamoyl Chlorides

The choice of a sulfamoyl chloride reagent can be influenced by factors such as reactivity, stability, and the desired steric and electronic properties of the final sulfonamide. Below is a comparison of this compound with two structurally similar alternatives.

FeatureThis compoundtert-Butylsulfamoyl ChlorideCyclohexylsulfamoyl Chloride
Structure (CH₃)₂CHCH₂SO₂Cl(CH₃)₃CSO₂Clc-C₆H₁₁SO₂Cl
Steric Hindrance ModerateHighHigh
Relative Reactivity ModerateLowerLower
Potential Applications Synthesis of sulfonamides where moderate steric bulk is desired.Introduction of a bulky tert-butylsulfonyl group, often to confer specific solubility or conformational properties.Used for creating sulfonamides with a cyclohexyl moiety, which can influence lipophilicity and biological activity.
Common Synthesis Route Reaction of isobutylamine with sulfuryl chloride or chlorosulfonic acid.Reaction of tert-butylamine with sulfuryl chloride.Reaction of cyclohexylamine with sulfuryl chloride.
Potential Impurities Unreacted isobutylamine, isobutylsulfamic acid, di(isobutyl)sulfamide, residual solvents.Unreacted tert-butylamine, tert-butylsulfamic acid, di(tert-butyl)sulfamide, residual solvents.Unreacted cyclohexylamine, cyclohexylsulfamic acid, di(cyclohexyl)sulfamide, residual solvents.

Analytical Methodologies for Purity Assessment

The purity of sulfamoyl chlorides is typically assessed using a combination of chromatographic and spectroscopic techniques. The high reactivity and moisture sensitivity of these compounds necessitate careful sample handling and method selection.

Quantitative Data Summary

The following table summarizes the performance of common analytical methods for the purity assessment of this compound.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Key AdvantagesKey Disadvantages
HPLC-UV (after derivatization) Separation of the derivatized analyte from impurities based on polarity, with detection by UV absorbance.~0.01%~0.03%< 2%High sensitivity and resolution for non-volatile impurities.Requires a derivatization step, which can introduce variability.
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass spectrometric identification and quantification.~0.005%~0.015%< 3%Excellent for identifying volatile impurities and residual solvents.Thermally labile compounds may degrade in the injector.
Quantitative ¹H NMR (qNMR) The integral of a specific proton signal is directly proportional to the molar concentration of the analyte, compared against a certified internal standard.~0.1%~0.3%< 1%Absolute quantification without the need for a specific reference standard of the analyte. Provides structural information on impurities.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. All sample preparation should be conducted in a dry environment (e.g., glovebox or under an inert atmosphere) to prevent hydrolysis of the sulfamoyl chloride.

HPLC-UV Analysis (with Derivatization)

This method involves the derivatization of the reactive sulfamoyl chloride into a more stable sulfonamide for chromatographic analysis.

Derivatization Procedure:

  • Accurately weigh approximately 20 mg of the this compound sample into a dry vial.

  • Add 1.0 mL of a 0.5 M solution of a suitable amine (e.g., benzylamine) in anhydrous acetonitrile.

  • Add 0.2 mL of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Cap the vial tightly and vortex for 1 minute. Allow the reaction to proceed at room temperature for 30 minutes.

  • Dilute the reaction mixture with acetonitrile to a final concentration of approximately 1 mg/mL (based on the initial weight of the sulfamoyl chloride).

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is ideal for the detection of volatile impurities and residual solvents.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a dry, inert solvent such as anhydrous dichloromethane or toluene.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C (with a fast injection to minimize on-column degradation)

  • Oven Program: Initial temperature of 50 °C (hold for 2 minutes), ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the analyte signal to that of a certified internal standard.

Sample Preparation:

  • Accurately weigh approximately 15 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean, dry NMR tube.

  • Accurately weigh approximately 25 mg of the this compound sample and add it to the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., CDCl₃ or Acetone-d₆).

  • Cap the NMR tube and gently mix until both components are fully dissolved.

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard quantitative ¹H experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

  • Number of Scans: 16-64 (to ensure adequate signal-to-noise ratio)

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of both the analyte and the internal standard.

Purity Calculation: The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard (IS)

Visualizing Workflows and Relationships

To aid in understanding the analytical process and decision-making, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Synthesized this compound Prep_HPLC Derivatization with Benzylamine Sample->Prep_HPLC Prep_GCMS Dilution in Anhydrous Solvent Sample->Prep_GCMS Prep_qNMR Dissolution with Internal Standard Sample->Prep_qNMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS qNMR qNMR Analysis Prep_qNMR->qNMR Data_HPLC Purity by Area % Impurity Profiling HPLC->Data_HPLC Data_GCMS Volatile Impurity ID Residual Solvent Analysis GCMS->Data_GCMS Data_qNMR Absolute Purity Assay Structural Confirmation qNMR->Data_qNMR Final_Report Comprehensive Purity Report Data_HPLC->Final_Report Data_GCMS->Final_Report Data_qNMR->Final_Report

Caption: Workflow for the purity assessment of this compound.

Method_Selection Decision Tree for Analytical Method Selection Start Analytical Goal? Q_Impurity Identify Unknown Impurities? Start->Q_Impurity Q_Absolute Absolute Purity Required? Start->Q_Absolute Q_Routine Routine Quality Control? Start->Q_Routine Q_Impurity->Q_Absolute No Use_GCMS Use GC-MS for Volatiles Use LC-MS for Non-Volatiles Q_Impurity->Use_GCMS Yes Q_Absolute->Q_Routine No Use_qNMR Use qNMR Q_Absolute->Use_qNMR Yes Use_HPLC Use HPLC-UV Q_Routine->Use_HPLC Yes Combine Combine Methods for Comprehensive Analysis Q_Routine->Combine No Use_GCMS->Combine Use_qNMR->Combine Use_HPLC->Combine

Caption: Decision tree for selecting an analytical method.

Navigating the Analysis of Isobutylsulfamoyl Chloride Reaction Mixtures: A Comparative Guide to Analytical Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the highly reactive reagent Isobutylsulfamoyl Chloride, monitoring its consumption and the formation of products within a reaction mixture presents a significant analytical challenge. Due to its inherent instability in the aqueous environments of traditional reversed-phase liquid chromatography-mass spectrometry (LC-MS), direct analysis is often unfeasible. This guide provides a comprehensive comparison of alternative analytical strategies, offering insights into their principles, performance, and practical considerations, supported by experimental data from related compounds.

The Challenge: Instability of this compound

This compound is susceptible to rapid hydrolysis in the presence of water, a common component of reversed-phase LC mobile phases. This degradation can lead to inaccurate quantification of the starting material and a distorted profile of the reaction mixture. Consequently, alternative analytical approaches are necessary to ensure data integrity. The primary strategies to overcome this challenge include derivatization and the use of non-aqueous chromatographic techniques.

Comparative Analysis of Analytical Methodologies

A direct comparison of LC-MS methods for intact this compound is precluded by its reactivity. Therefore, this guide compares three viable alternative approaches: Derivatization followed by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS), Normal Phase LC-MS (NP-LC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS).

FeatureDerivatization-Based MethodsNormal Phase LC-MS (NP-LC-MS)Supercritical Fluid Chromatography-MS (SFC-MS)
Principle Conversion of the unstable this compound into a stable, readily analyzable derivative.Separation based on polarity using non-aqueous mobile phases, preventing hydrolysis of the analyte.Separation using a supercritical fluid (typically CO2) as the primary mobile phase, offering a non-aqueous environment.
Applicability Broadly applicable to both LC-MS and GC-MS. The choice of derivatizing agent can be tailored to the analytical platform and the desired sensitivity.Well-suited for the analysis of moisture-sensitive and highly polar or non-polar compounds that are poorly retained in reversed-phase systems.A versatile "green" chromatography technique applicable to a wide range of compounds, including thermally labile and chiral molecules.[1][2][3][4][5]
Sample Preparation Requires an additional reaction step for derivatization, which needs optimization for completeness and to avoid side-product formation.Minimal sample preparation is often required, primarily involving dissolution in a non-aqueous solvent compatible with the mobile phase.Similar to NP-LC, sample preparation is typically straightforward, involving dissolution in an appropriate organic solvent.
Throughput The derivatization step can add to the overall analysis time, potentially lowering throughput.Generally offers faster analysis times than reversed-phase LC due to the lower viscosity of the mobile phases.Offers very fast separations and rapid column equilibration, leading to high throughput.[2]
Detection The derivative can be designed to enhance ionization efficiency in MS or to possess a chromophore for UV detection.Compatible with various MS ionization techniques, although atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may be more suitable for less polar compounds.[6]Compatible with MS detection, offering high sensitivity and selectivity.[1]
Advantages - Overcomes analyte instability. - Can improve chromatographic properties and detection sensitivity. - A wide range of derivatizing agents are available.[7]- Direct analysis of the intact, underivatized analyte. - Avoids potential artifacts from a derivatization reaction.- Environmentally friendly ("green" chemistry). - High-speed separations. - Suitable for a broad range of compounds.[1][5]
Disadvantages - Derivatization reaction may be incomplete or produce byproducts. - Method development for derivatization can be time-consuming.- Mobile phases are often flammable and more hazardous than those used in reversed-phase LC. - Not as widely used as reversed-phase LC, and column selection can be more limited.- Requires specialized instrumentation. - Method development can be more complex than for conventional LC techniques.

Experimental Protocols

Due to the lack of specific published methods for this compound, the following are generalized protocols for the discussed analytical strategies, based on methods for similar reactive compounds. These should serve as a starting point for method development.

Protocol 1: Derivatization for GC-MS Analysis

This protocol is based on the derivatization of sulfonyl chlorides to form more stable sulfonamides, which are amenable to GC-MS analysis.[8]

  • Sample Preparation and Derivatization:

    • To 100 µL of the reaction mixture, add 500 µL of a 1 M solution of a secondary amine (e.g., diethylamine) in an aprotic solvent (e.g., dichloromethane).

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Quench the reaction by adding 500 µL of 1 M HCl.

    • Vortex and centrifuge. Collect the organic layer containing the derivatized analyte.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (splitless).

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Protocol 2: Normal Phase LC-MS (NP-LC-MS) Analysis

This protocol provides a general framework for the direct analysis of a moisture-sensitive compound like this compound.

  • Sample Preparation:

    • Dilute 10 µL of the reaction mixture with 990 µL of a non-aqueous solvent mixture compatible with the initial mobile phase conditions (e.g., 95:5 hexane:isopropanol).

    • Vortex to ensure homogeneity.

  • NP-LC-MS Conditions:

    • LC System: Waters ACQUITY UPLC H-Class or equivalent.

    • Column: Silica-based column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Hexane.

    • Mobile Phase B: Isopropanol.

    • Gradient: 5% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Key MS Parameters: Corona voltage: 3.0 kV; Cone voltage: 30 V; Source temperature: 150 °C; Desolvation temperature: 400 °C.

Protocol 3: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Analysis

This protocol outlines a general approach for the rapid analysis of a reaction mixture using SFC-MS.[1][2]

  • Sample Preparation:

    • Dilute 10 µL of the reaction mixture with 990 µL of methanol.

    • Vortex to mix thoroughly.

  • SFC-MS Conditions:

    • SFC System: Waters ACQUITY UPC² System or equivalent.

    • Column: Viridis BEH 2-EP column (3.0 x 100 mm, 1.7 µm).

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Methanol.

    • Gradient: 5% B to 40% B over 5 minutes.

    • Flow Rate: 2.0 mL/min.

    • Back Pressure: 1500 psi.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

    • Mass Spectrometer: Waters SQ Detector 2 or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Key MS Parameters: Capillary voltage: 3.0 kV; Cone voltage: 25 V; Source temperature: 120 °C; Desolvation temperature: 350 °C.

Visualization of Analytical Workflows

Analytical_Workflow_Comparison cluster_0 Derivatization-Based Analysis cluster_1 Normal Phase LC-MS Analysis cluster_2 SFC-MS Analysis ReactionMixture0 Reaction Mixture Derivatization Derivatization (e.g., with Diethylamine) ReactionMixture0->Derivatization Analysis0 LC-MS or GC-MS Analysis Derivatization->Analysis0 ReactionMixture1 Reaction Mixture Dilution1 Dilution in Non-Aqueous Solvent ReactionMixture1->Dilution1 Analysis1 NP-LC-MS Analysis Dilution1->Analysis1 ReactionMixture2 Reaction Mixture Dilution2 Dilution in Organic Solvent ReactionMixture2->Dilution2 Analysis2 SFC-MS Analysis Dilution2->Analysis2

References

Safety Operating Guide

Safe Disposal of Isobutylsulfamoyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemicals like isobutylsulfamoyl chloride is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulations.

I. Immediate Safety Precautions and Chemical Properties

This compound is a corrosive and moisture-sensitive liquid that requires careful handling.[1][2] Vapors may form explosive mixtures with air.[1] It is crucial to wear appropriate personal protective equipment (PPE), including flame-retardant antistatic protective clothing, gloves, and eye/face protection.[1][3] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Key Chemical and Safety Data:

PropertyValueSource
Appearance Colorless liquid[5]
Molecular Formula C₄H₁₀ClNO₂S[5]
Molecular Weight 171.64 g/mol [5]
Boiling Point 91 - 93 °C (196 - 199 °F)[1]
Density 1.017 g/cm³ at 25 °C (77 °F)[1]
Hazards Highly flammable liquid and vapor, Causes severe skin burns and eye damage, Reacts with water.[1][4][6][1][4][6]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][4] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

Step 1: Containment and Labeling

  • Ensure the this compound waste is stored in its original or a compatible, properly sealed container.[1]

  • The container must be clearly labeled with the chemical name "this compound" and appropriate hazard symbols (e.g., corrosive, flammable).

Step 2: Handling Small Spills

  • In the event of a small spill, first ensure the area is well-ventilated and all ignition sources are removed.[1][7]

  • Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[7] Do not use combustible materials like sawdust.

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][6]

  • Clean the affected area thoroughly.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2]

  • The storage area should be designated for hazardous waste and have secondary containment.

  • Store the container locked up.[1][2][4]

Step 4: Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Waste material must be disposed of in accordance with national and local regulations.[1]

III. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air and seek immediate medical attention.[1][4][6]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][4][6]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Step 1: Identify Waste & Assess Hazards B Step 2: Ensure Proper Containment & Labeling A->B Corrosive & Flammable C Step 3: Segregate & Store Safely B->C Moisture Sensitive D Step 4: Arrange for Professional Disposal C->D Contact Licensed Vendor E Step 5: Document Disposal D->E Maintain Records

References

Essential Safety and Logistics for Handling Isobutylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This document provides immediate, essential safety and logistical information for Isobutylsulfamoyl Chloride, including operational and disposal plans, to ensure laboratory safety and build confidence in chemical handling protocols.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 26118-68-3
Molecular Formula C₄H₁₀ClNO₂S
Molecular Weight 171.64 g/mol
Appearance Liquid

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive and reactive compound that requires stringent safety measures to prevent exposure. The primary hazards include severe skin burns, eye damage, and potential fatality if inhaled.[1][2][3] It is also harmful if swallowed and may be corrosive to metals.[1] The material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[4][5]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial for mitigating the risks associated with this compound. The following table outlines the necessary protective gear.

Body PartRequired PPESpecifications and Rationale
Respiratory Full-face respirator with appropriate cartridgesTo protect against inhalation of harmful vapors and mists.[1][6][7] A NIOSH-approved respirator is recommended.
Eyes & Face Chemical safety goggles and a face shieldProvides a robust barrier against splashes and vapors, preventing severe eye damage.[2]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)Must be inspected before each use to ensure integrity.[2] Double gloving is recommended for added protection.
Body Chemical-resistant suit or apron over a lab coatA complete suit protecting against chemical splashes is necessary.[2] Flame-retardant and antistatic protective clothing should be considered.
Feet Chemical-resistant, steel-toed bootsTo protect against spills and falling objects.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood emergency_exposure Exposure Response prep_ppe->emergency_exposure prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit handle_dispense Dispense in Fume Hood prep_spill_kit->handle_dispense handle_reaction Perform Reaction Under Inert Atmosphere handle_dispense->handle_reaction emergency_spill Spill Response handle_dispense->emergency_spill cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate handle_reaction->emergency_spill cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocols

1. Pre-Handling Protocol:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • PPE Donning: Put on all required PPE as specified in the table above. Ensure a proper fit for all equipment.

  • Fume Hood Verification: Work must be conducted in a certified chemical fume hood.[8] Verify that the fume hood is functioning correctly and the sash is at the appropriate height.

  • Emergency Equipment: Locate and ensure the accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[8]

  • Spill Kit: Have a spill kit readily available that is appropriate for reactive acid chlorides. This should include an inert absorbent material like sand or vermiculite.[1]

2. Handling and Experimental Protocol:

  • Inert Atmosphere: this compound is moisture-sensitive and can decompose in contact with water to liberate toxic gases.[1][5] All handling and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use only non-sparking tools and explosion-proof equipment.[1] Carefully dispense the required amount within the chemical fume hood. Keep the container tightly closed when not in use.[8]

  • Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong acids, and bases.[1][8]

3. Post-Handling and Disposal Protocol:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with this compound. Use a suitable solvent (e.g., isopropanol) followed by a thorough wash with soap and water, all within the fume hood.

  • Waste Disposal: Dispose of all contaminated materials, including empty containers and disposable PPE, in a designated, labeled hazardous waste container.[2][4] Do not mix with other waste streams.[4] All waste must be disposed of in accordance with local, state, and federal regulations.[4]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the gown, face shield, goggles, and respirator. Wash hands thoroughly with soap and water after removing all PPE.[2]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread the chemical.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as dry sand or vermiculite.[1] Do not use combustible materials like paper towels.

  • Neutralize: For small spills, a suitable neutralizing agent may be used with caution, but this should only be done by trained personnel.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][8]

  • Decontaminate: Decontaminate the spill area thoroughly.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][9]
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][8] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.